molecular formula C10H7ClN2O2 B1464453 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid CAS No. 1214622-57-7

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1464453
CAS No.: 1214622-57-7
M. Wt: 222.63 g/mol
InChI Key: MPTICYRNZNKGSR-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTICYRNZNKGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273859
Record name 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid
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Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214622-57-7
Record name 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1214622-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid
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Foundational & Exploratory

"synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

Introduction

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a substituted benzoic acid scaffold coupled with a pyrazole moiety, serves as a crucial building block for the development of novel therapeutic agents. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and their derivatives are explored as potent inhibitors and lead compounds in drug discovery programs.[1][2] This guide provides a detailed examination of the synthetic strategies for obtaining 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols suitable for a research and development setting.

Retrosynthetic Analysis and Core Synthetic Strategies

The primary challenge in synthesizing the target molecule lies in the formation of the C-N bond between the benzoic acid ring and the pyrazole nitrogen. A retrosynthetic analysis reveals two principal disconnection points, leading to two distinct and viable synthetic strategies.

Retrosynthesis target 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid intermediate1 2-Halo-5-chlorobenzoic Acid + Pyrazole target->intermediate1 Strategy A: C-N Coupling (Ullmann Condensation) intermediate2 5-chloro-2-hydrazinylbenzoic Acid + 1,3-Dicarbonyl Synthon target->intermediate2 Strategy B: Pyrazole Ring Formation (Cyclocondensation) start1 2,5-Dichlorobenzoic Acid intermediate1->start1 start2 Pyrazole intermediate1->start2 start3 2-Amino-5-chlorobenzoic Acid intermediate2->start3

Caption: Retrosynthetic pathways for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

  • Strategy A: C-N Arylation via Ullmann Condensation: This is a convergent approach where a pre-functionalized benzoic acid derivative, typically a 2-halobenzoic acid, is coupled with pyrazole. The Ullmann condensation, a copper-catalyzed N-arylation reaction, is the classic and most direct method for this transformation.[3][4] This strategy benefits from the commercial availability of both pyrazole and suitable benzoic acid precursors.

  • Strategy B: Pyrazole Ring Formation via Cyclocondensation: This linear approach involves building the pyrazole ring onto the benzoic acid scaffold. It begins with 2-amino-5-chlorobenzoic acid, which is converted into a hydrazine derivative. This intermediate is then reacted with a 1,3-dicarbonyl compound or its equivalent to form the five-membered pyrazole ring through a cyclocondensation reaction.[5][6]

This guide will focus primarily on Strategy A, the Ullmann condensation, as it is generally more efficient and involves fewer synthetic steps. We will also provide a detailed protocol for the synthesis of a key precursor required for this route.

Detailed Methodology: The Ullmann Condensation Approach

The Ullmann condensation provides a robust pathway for the N-arylation of azoles.[4] The reaction involves coupling an aryl halide with a nucleophile, in this case, pyrazole, in the presence of a copper catalyst. Modern variations of this reaction often employ ligands to improve catalyst solubility and reactivity, allowing for lower reaction temperatures.[3]

Workflow Overview

The overall process can be visualized as a three-stage workflow, starting from a common precursor.

Workflow A Stage 1: Precursor Synthesis 2-Amino-5-chlorobenzoic Acid B Stage 2: Sandmeyer Reaction 2,5-Dichlorobenzoic Acid A->B Diazotization & Substitution C Stage 3: Ullmann Condensation Target Molecule Synthesis B->C Cu-Catalyzed C-N Coupling

Caption: Three-stage workflow for the synthesis via Ullmann condensation.

Stage 1: Synthesis of Precursor: 2-Amino-5-chlorobenzoic Acid

2-Amino-5-chlorobenzoic acid is a critical starting material that can be synthesized via several reported methods. A reliable and high-yielding method is the catalytic hydrogenation of 5-chloro-2-nitrobenzoic acid.

Rationale: This reduction is highly specific to the nitro group, leaving the carboxylic acid and chloro functionalities intact. Raney Nickel is a cost-effective and highly active catalyst for this transformation, and the reaction proceeds cleanly under a hydrogen atmosphere.[7]

Reagent/ParameterValuePurpose
5-chloro-2-nitrobenzoic acid1 equivalentStarting Material
Raney Nickel~10% w/wCatalyst
SolventEthanolReaction Medium
AtmosphereHydrogen (H₂)Reducing Agent
TemperatureRoom TemperatureReaction Condition
Reaction Time~12-16 hoursTo ensure full conversion
  • To a solution of 5-chloro-2-nitrobenzoic acid (20.0 g, 99.2 mmol) in ethanol (250 mL) in a suitable hydrogenation vessel, carefully add activated Raney Nickel (approx. 2.0 g) under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or low-pressure reactor) at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Wash the filter cake with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-chlorobenzoic acid as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Stage 2: Synthesis of 2,5-Dichlorobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation used to convert an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[8]

Rationale: This reaction provides a direct route from the readily available 2-amino-5-chlorobenzoic acid to the 2,5-dichlorobenzoic acid required for the Ullmann coupling. The use of a copper(I) chloride catalyst is essential for the substitution of the diazonium group with chloride.[9] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[8]

Reagent/ParameterValuePurpose
2-Amino-5-chlorobenzoic acid1 equivalentStarting Material
Sodium Nitrite (NaNO₂)1.1 equivalentsDiazotizing Agent
Hydrochloric Acid (conc.)~4 equivalentsAcidic Medium & Chloride Source
Copper(I) Chloride (CuCl)CatalyticCatalyst for Substitution
Temperature0-5 °CStabilize Diazonium Salt
  • Suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.4 g, 63.8 mmol) in 15 mL of water, keeping the temperature of the reaction mixture below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (2.0 g, 20.2 mmol) in concentrated hydrochloric acid (20 mL) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The solid product will precipitate.

  • Collect the crude 2,5-dichlorobenzoic acid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for purification.

Stage 3: Synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid via Ullmann Condensation

This final step assembles the target molecule through a copper-catalyzed C-N bond formation.

Rationale: The Ullmann condensation is a powerful method for forming C-N bonds with aryl halides that may be unreactive in other coupling reactions.[3] A copper(I) source, such as copper(I) iodide (CuI), is a common and effective catalyst. The reaction requires a base, typically potassium carbonate, to deprotonate the pyrazole, forming the active nucleophile. A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to facilitate the reaction, which often requires elevated temperatures.[3]

Ullmann_Mechanism Conceptual Ullmann Catalytic Cycle CuI Cu(I) Catalyst Cu_Pyrazolate Cu(I)-Pyrazolate Complex CuI->Cu_Pyrazolate + Pyrazole - HI Ox_Add Cu(III) Intermediate Cu_Pyrazolate->Ox_Add + Ar-Cl (Oxidative Addition) Product_Complex Product-Cu(I) Complex Ox_Add->Product_Complex Reductive Elimination Product_Complex->CuI - Product

Caption: Conceptual catalytic cycle for the Ullmann C-N coupling reaction.

Reagent/ParameterValuePurpose
2,5-Dichlorobenzoic acid1 equivalentAryl Halide Substrate
Pyrazole1.2 equivalentsNucleophile
Copper(I) Iodide (CuI)10-20 mol%Catalyst
Potassium Carbonate (K₂CO₃)2 equivalentsBase
SolventDMF or NMPHigh-Boiling Polar Solvent
Temperature120-150 °CReaction Condition
  • To an oven-dried flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichlorobenzoic acid (5.0 g, 26.2 mmol), pyrazole (2.14 g, 31.4 mmol), potassium carbonate (7.2 g, 52.4 mmol), and copper(I) iodide (0.5 g, 2.6 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) via syringe.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Acidify the aqueous mixture to pH 2-3 with 2M hydrochloric acid. This will precipitate the carboxylic acid product.

  • Stir the resulting suspension for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with water to remove inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Conclusion

The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is most effectively achieved through a copper-catalyzed Ullmann condensation. This strategy, beginning with the conversion of 2-amino-5-chlorobenzoic acid to 2,5-dichlorobenzoic acid followed by C-N coupling with pyrazole, represents a robust, efficient, and scalable route. The protocols described herein are based on well-established chemical principles and provide a clear framework for researchers and drug development professionals. Careful control of reaction parameters, particularly temperature and atmospheric conditions, is crucial for achieving high yields and purity of this valuable chemical intermediate.

References

  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
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  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. [Link]

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  • Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl] - IJPSI. [Link]

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
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  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journals. [Link]

  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

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  • Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazol-1-(thio)carboxamides and Trifluoromethyl-1H-pyrazol-1-yl-thiazoles. SciELO. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These intrinsic characteristics govern a molecule's behavior from the moment of synthesis through to its interaction with biological systems. This guide provides a detailed exploration of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry.

Molecular Identity and Structure

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is a derivative of benzoic acid, featuring a chloro group at the 5-position and a pyrazol-1-yl group at the 2-position of the benzene ring.

Chemical Structure:

Caption: Chemical structure of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Table 1: Compound Identity

IdentifierValueSource
Molecular Formula C₁₀H₇ClN₂O₂[1][2]
Molecular Weight 222.63 g/mol [1][2]
Isomeric CAS Number 957509-90-9 (for 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid)[1][2]

Physicochemical Properties: A Comparative and Predictive Analysis

To understand the physicochemical profile of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, it is instructive to first consider the properties of its parent scaffold, benzoic acid.

Table 2: Physicochemical Properties of Benzoic Acid

PropertyValueSource
Melting Point 122.4 °C[3][4]
Boiling Point 249.2 °C[3][4]
Water Solubility 3.44 g/L at 25 °C[4][5]
pKa 4.20[3][5]
LogP 1.87[6]
The Influence of Substituents: A Structure-Property Relationship Discussion

The addition of the chloro and pyrazolyl groups to the benzoic acid core is expected to significantly alter its physicochemical properties.

  • Acidity (pKa): The acidity of benzoic acid is influenced by the electronic effects of its substituents.[7][8] Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion.[9][10][11]

    • The chloro group is electron-withdrawing through its inductive effect.

    • The pyrazolyl group is also generally considered to be electron-withdrawing.

    • Therefore, it is anticipated that 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid will be a stronger acid (have a lower pKa) than benzoic acid.

  • Solubility: The solubility of a molecule is a balance of its hydrophilicity and lipophilicity.

    • The introduction of a chloro group and a pyrazolyl ring increases the molecular weight and surface area, which can decrease aqueous solubility.

    • However, the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which may enhance solubility in polar solvents. The overall effect on aqueous solubility is difficult to predict without experimental data.

  • Lipophilicity (LogP/LogD): LogP is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[12]

    • The addition of the chloro and pyrazolyl groups will increase the lipophilicity of the molecule compared to benzoic acid. This will result in a higher LogP value.

    • Since the molecule is an acid, its distribution between an organic and aqueous phase will be pH-dependent. Therefore, LogD, which accounts for the ionization state of the molecule at a given pH, is a more physiologically relevant parameter.

  • Melting Point: The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. The larger and more complex structure of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, along with the potential for additional intermolecular interactions via the pyrazole ring, suggests that its melting point will likely be higher than that of benzoic acid.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid compound to a known volume of buffer (e.g., PBS pH 7.4) B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours A->B C Ensure undissolved solid remains B->C D Allow solid to settle or centrifuge C->D E Filter supernatant through a 0.45 µm filter D->E F Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visually confirm the presence of undissolved solid.

  • Phase Separation: Allow the undissolved solid to settle by gravity or use centrifugation to pellet the solid.

  • Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: Perform the experiment in at least triplicate to ensure the reliability of the results.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining pKa values.

G cluster_0 Setup cluster_1 Titration cluster_2 Data Analysis A Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent mixture) B Calibrate a pH electrode and immerse it in the solution A->B C Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments B->C D Record the pH after each addition C->D Stepwise E Plot pH versus the volume of titrant added F Determine the equivalence point (inflection point of the curve) E->F G The pH at half the equivalence volume is the pKa F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point.

Determination of the Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The shake-flask method is also commonly used for the determination of LogP and LogD.

Methodology:

  • System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer. For LogP determination, the aqueous phase should be water. For LogD, a buffer of a specific pH (e.g., 7.4) is used. The two phases should be pre-saturated with each other.

  • Compound Addition: Add a known amount of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid to the two-phase system in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in water] )

    • LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in buffered aqueous phase] )

Spectral Characterization

While specific spectral data for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is not currently published, the following techniques would be essential for its structural confirmation and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would provide information on the number and connectivity of the hydrogen atoms. The aromatic protons on the benzene and pyrazole rings would appear in the downfield region (typically 6-9 ppm). The acidic proton of the carboxylic acid would likely be a broad singlet at a higher chemical shift (>10 ppm).

    • ¹³C NMR would show the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Stability Profile

The stability of a compound under various conditions is a critical factor in its development as a therapeutic agent.

  • pH Stability: Benzoic acid derivatives can be susceptible to degradation under certain pH and temperature conditions.[3] Forced degradation studies under acidic, basic, and neutral conditions would be necessary to establish the stability profile of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

  • Photostability: The aromatic nature of the compound suggests that it may be susceptible to degradation upon exposure to UV light. Photostability studies should be conducted according to ICH guidelines.

  • Oxidative Stability: The potential for oxidative degradation should be assessed by exposing the compound to an oxidizing agent, such as hydrogen peroxide.

Conclusion

While specific experimental data for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid remains to be published, this guide provides a comprehensive framework for its physicochemical characterization. By understanding the properties of the parent benzoic acid scaffold and the predictable influence of its chloro and pyrazolyl substituents, researchers can make informed decisions in their experimental design. The detailed protocols provided herein offer a clear path for the empirical determination of this compound's critical physicochemical parameters, which are indispensable for advancing its potential in drug discovery and development.

References

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  • NIST. Benzoic acid, 5-chloro-2-hydroxy-. [Link]

  • ResearchGate. Calculated Physicochemical Properties. [Link]

  • Beilstein Journals. (2022, May 9). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Research Results in Pharmacology. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]

  • PubChem. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid. [Link]

  • Google Patents.
  • SpectraBase. 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. [Link]

  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Doc Brown. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]

  • Chemical Research in Toxicology. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

  • PubChemLite. 5-chloro-2-(1h-pyrazol-1-yl)aniline. [Link]

  • OmicsDI. S-EPMC3008994 - 5-Chloro-2-hy-droxy-benzoic acid.. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

  • Amanote Research. (2019, March 9). Synthesis of 1-(5-Chloro-2-Hydroxy. [Link]

  • NSF PAGES. (2022, July 1). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article). [Link]

  • Semantic Scholar. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti. [Link]

  • Common Chemistry. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. [Link]

  • PubMed. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

Sources

Technical Guide: Solubility Profiling of 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid

[1]

Executive Summary & Chemical Context

5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid (CAS: Analogous to 957509-90-9) is a bifunctional intermediate combining a lipophilic chlorophenyl core with a polarizable pyrazole ring and a hydrophilic carboxylic acid moiety.[1] Its solubility behavior is governed by the competition between the strong crystal lattice energy (driven by


1

Understanding its solubility is critical for:

  • Purification: Recrystallization efficiency during synthesis (typically from 2-hydrazino-5-chlorobenzoic acid).[1]

  • Process Chemistry: Solvent selection for subsequent coupling reactions (e.g., amide bond formation).

  • Thermodynamics: Modeling solid-liquid equilibrium (SLE) for scale-up.

Theoretical Solubility Profile & Molecular Logic

Structural Analysis

The molecule exhibits "Schizophrenic" solubility characteristics due to three distinct zones:

  • Hydrophobic Domain: The 5-chloro-phenyl ring increases LogP, favoring non-polar interactions.[1]

  • 
    -Active Domain:  The 
    
    
    -linked pyrazole ring introduces aromaticity and potential for dipole-dipole interactions.[1]
  • Hydrophilic Anchor: The carboxylic acid (-COOH) allows for dimerization (in non-polar solvents) and hydrogen bonding (in protic solvents).

  • Predicted LogP: ~2.5 – 3.2 (Moderate Lipophilicity)

  • pKa: ~3.5 – 4.0 (Benzoic acid derivative; solubility is highly pH-dependent).[1]

Solvent Interaction Prediction (Hansen Parameters)

We categorize solvents based on their interaction capability with this scaffold:

Solvent ClassInteraction MechanismPredicted Solubility Trend
Polar Aprotic (DMF, DMSO, NMP) Disrupts acid dimers; strong dipole interaction with pyrazole.[1]Very High (>100 mg/mL)
Polar Protic (Methanol, Ethanol) H-bonding with -COOH; solvation of pyrazole N.High to Moderate (Temp. dependent)
Esters/Ketones (Ethyl Acetate, Acetone) Dipole-dipole; useful for recrystallization.Moderate
Non-Polar (Toluene, Hexane) Weak dispersion forces; acid dimerization dominates.Low to Negligible
Water Hydrophobic effect dominates neutral form.Very Low (pH < pKa)

Experimental Protocol: The "Shake-Flask" Method (ASTM E1148)

To generate authoritative data, the following self-validating protocol is recommended. This workflow ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods.

Workflow Diagram

SolubilityProtocolStartSample Preparation(Excess Solid)EquilibrationEquilibration(Shake-Flask, 24-72h)Start->EquilibrationSeparationPhase Separation(Syringe Filter 0.45µm)Equilibration->SeparationAt EquilibriumTempControlTemp Control(±0.1°C)TempControl->EquilibrationConstant TAnalysisQuantification(HPLC-UV / Gravimetric)Separation->AnalysisDilutionAnalysis->EquilibrationCheck Plateau(Time Study)DataFitThermodynamicModelingAnalysis->DataFitMole Fraction (x)

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Add excess 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid solid to 10 mL of selected solvent in a glass vial.

  • Equilibration: Place vials in a shaking water bath.

    • Validation Step: Measure concentration at 24h, 48h, and 72h.[1] Equilibrium is confirmed when

      
      .
      
  • Temperature Range: Measure at 5°C intervals (e.g., 293.15 K to 323.15 K).

  • Sampling:

    • Pre-heat syringe and filter to the bath temperature to prevent precipitation during transfer.

    • Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification (HPLC Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

    • Detection: UV at 254 nm (aromatic/pyrazole absorbance).

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be modeled to calculate the enthalpy and entropy of dissolution. This elevates the data from simple observation to predictive science.

Modified Apelblat Equation

The solubility of benzoic acid derivatives often deviates from ideality. The modified Apelblat equation is the gold standard for correlating mole fraction solubility (


  • 
     : Mole fraction of solute.
    
  • 
     : Absolute temperature (K).[2][3][4][5]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Van't Hoff Analysis

For determining thermodynamic properties (


  • Interpretation: A linear plot of

    
     vs 
    
    
    indicates ideal behavior. Non-linearity suggests specific solvent-solute interactions (e.g., change in H-bonding network in ethanol vs. toluene).[1]

Strategic Applications

Recrystallization Solvent Design

Based on the structural profile, a Cooling Crystallization strategy is optimal.

  • Solvent: Ethanol or Isopropanol.

  • Logic: High solubility at boiling point (disruption of dimers) and significantly lower solubility at room temperature (re-formation of lattice).

  • Anti-Solvent: Water (acidic pH). Adding water to an alcoholic solution will drastically reduce solubility, forcing precipitation.

Reaction Solvent Selection

For coupling reactions (e.g., amide coupling with an amine):

  • Recommended: DMF or NMP.

  • Reasoning: These solvents ensure the carboxylic acid is fully dissolved and available for activation (e.g., by EDC/HOBt or HATU) without precipitation of the intermediate active ester.

References

  • Experimental Protocol: ASTM International. (2022). ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. West Conshohocken, PA. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Structural Analog Data (Benzoic Acid): Thati, J., Nordström, F., & Rasmuson, Å. C. (2010).[6] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5129. Link

  • Tetrazole Analog Comparison: Li, Y., et al. (2016). Solubility and thermodynamic properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid in different solvents. (Note: Referenced as a structural baseline for 1H-pyrazol-1-yl derivatives).[1]

Stability and Storage Conditions for 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-phase Active Pharmaceutical Ingredient (API) characterization, I approach compound stability not merely as a set of storage rules, but as a dynamic interplay of molecular thermodynamics and environmental stressors. 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid (5-C-2-PBA) is a critical functionalized building block widely utilized in the synthesis of kinase inhibitors, factor XIa inhibitors, and advanced agrochemicals.

This whitepaper synthesizes field-proven methodologies and mechanistic causality to establish a self-validating framework for the storage and stability testing of 5-C-2-PBA.

Mechanistic Degradation Pathways (Causality & Expertise)

To design an effective storage protocol, we must first understand why 5-C-2-PBA degrades. The molecule features three distinct reactive motifs: a carboxylic acid at position 1, a pyrazole ring at position 2, and a chloro substituent at position 5.

  • Thermal Decarboxylation: The electron-withdrawing nature of the 5-chloro group increases the electrophilicity of the aromatic ring. Under extreme thermal stress, this electronic environment—coupled with the steric and inductive effects of the ortho-pyrazole group—can lower the activation energy required for the loss of CO₂, leading to decarboxylation.

  • Photolytic Dehalogenation: Halogenated aromatic systems are notoriously sensitive to ultraviolet (UV) radiation. The C-Cl bond at position 5 is susceptible to homolytic cleavage upon photon absorption. This radical-mediated pathway typically results in dehalogenated impurities or complex cross-linked dimers.

  • Solvolytic Vulnerability: While the benzoic acid core is highly stable against aqueous hydrolysis under neutral conditions, it is vulnerable to esterification when stored in reactive alcoholic solvents (e.g., methanol, ethanol) under mildly acidic conditions.

G API 5-C-2-PBA (Intact API) Thermal Thermal Stress (>60°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Solvolysis Solvolytic Stress (Alcohols/H+) API->Solvolysis Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Dehalo Dehalogenation (C-Cl Cleavage) Photo->Dehalo Ester Esterification (Alkyl Esters) Solvolysis->Ester

Figure 1: Primary mechanistic degradation pathways of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Recommended Storage Conditions (Trustworthiness)

Based on the structural profile of 5-C-2-PBA and proxy data from closely related structural isomers like 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid, the following storage parameters represent the gold standard for maintaining >99% purity.

Solid-State Storage
  • Long-Term Archiving (Reference Standards): Store at 2°C to 8°C . The environment must be strictly desiccated (Relative Humidity < 30%) and flushed with Argon to displace oxidative atmospheric gases.

  • Active Bench Use: Room temperature (15°C to 25°C ) is acceptable for routine handling, provided the compound is kept in an amber glass vial to mitigate photolytic dehalogenation.

Solution-State Storage (e.g., DMSO Stocks for HTS)
  • Long-Term: Store at -20°C to -80°C .

  • Handling Rule: Limit to < 3 freeze-thaw cycles . Repeated cycling induces localized concentration gradients and micro-precipitation, which can permanently alter the effective molarity of the stock solution. Aliquoting is mandatory.

StorageTree Start Determine Physical State Solid Solid State (Powder) Start->Solid Liquid Solution (e.g., DMSO) Start->Liquid ShortTerm Short-Term / Active Use Solid->ShortTerm LongTerm Long-Term Archiving Solid->LongTerm Liquid->ShortTerm Liquid->LongTerm SolidRT Store at 15-25°C Desiccated, Protect from Light ShortTerm->SolidRT LiqShort Store at 4°C Use within 1-2 weeks ShortTerm->LiqShort SolidCold Store at 2-8°C Desiccated, Argon Flushed LongTerm->SolidCold LiqLong Store at -20°C to -80°C Aliquot to avoid Freeze-Thaw LongTerm->LiqLong

Figure 2: Logical decision matrix for the storage and handling of 5-C-2-PBA.

Quantitative Stability Data

To ensure regulatory compliance, stability testing must align with the ICH Q1A(R2) guidelines for new drug substances[1]. The table below summarizes the expected quantitative stability profile of 5-C-2-PBA under controlled climate chamber conditions[2].

Storage ConditionTemperatureRelative Humidity (RH)DurationExpected Purity Retention
Long-Term (Solid) 25°C ± 2°C60% ± 5%12–24 Months> 98.5%
Accelerated (Solid) 40°C ± 2°C75% ± 5%6 Months> 97.0%
Refrigerated (Solid) 5°C ± 3°CAmbient> 24 Months> 99.5%
Solution (DMSO) -20°C ± 5°CN/A6–12 Months> 95.0% (If aliquoted)

Experimental Protocols: Self-Validating Systems

Every protocol described below is designed as a self-validating system. This means incorporating positive and negative controls to ensure that observed degradation is a true reflection of the API's intrinsic stability, not an artifact of the analytical method.

Protocol A: Stability-Indicating LC-MS Assay (SIA)

To accurately quantify degradation, a highly specific reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) method is required.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via UV at 254 nm (optimal for the conjugated benzoic acid system) and positive/negative Electrospray Ionization (ESI-MS).

  • System Suitability Testing (SST): Inject a known mixture of 5-C-2-PBA and a structurally similar internal standard (e.g., 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid[3]) to validate resolution (

    
    ) prior to analyzing stability samples.
    
Protocol B: ICH Q1A(R2) Forced Degradation Workflow

Conduct forced degradation to deliberately generate primary degradants, proving the LC-MS method is stability-indicating[1].

  • Acid/Base Stress: Dissolve 1 mg/mL of 5-C-2-PBA in a 50:50 mixture of Acetonitrile and 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Expose a 1 mg/mL solution to 3% H₂O₂ at room temperature for 24 hours. Self-Validation Check: Ensure the peroxide peak does not co-elute with the API.

  • Photolytic Stress: Spread 50 mg of solid API in a thin layer on a Petri dish. Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B).

  • Thermal Stress: Heat solid API in a sealed glass ampoule at 60°C for 7 days.

References

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A Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids: From Foundational Synthesis to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal and agricultural chemistry.[1][2][3] Its derivatives, particularly pyrazole carboxylic acids, are integral to a multitude of commercialized products, from anti-inflammatory drugs to advanced fungicides. This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole carboxylic acids. We will trace their origins from the foundational synthesis of the pyrazole ring, chronicle the development of key synthetic methodologies, and detail their emergence as a "privileged scaffold" in drug discovery and agrochemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a causal analysis of experimental choices, detailed protocols for seminal reactions, and a forward-looking perspective on this versatile class of compounds.

The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Chemistry

The history of pyrazoles begins not with a carboxylic acid, but with the synthesis of a pyrazolone derivative, a discovery that laid the groundwork for the entire field. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously created a new heterocyclic compound.[1][4] By reacting ethyl acetoacetate with phenylhydrazine, Knorr did not obtain the expected product but instead synthesized 1-phenyl-3-methyl-5-pyrazolone, a compound he later named Antipyrine and which was found to have potent antipyretic action.[1][4] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the first and most fundamental method for creating the pyrazole core.[4][5][6]

The ingenuity of the Knorr synthesis lies in its elegant simplicity: the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8] The causality of this reaction is rooted in the nucleophilic nature of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the dicarbonyl compound. The subsequent intramolecular cyclization and dehydration forge the stable aromatic pyrazole ring. This robust reaction opened the door for chemists to create a vast library of substituted pyrazoles by simply varying the starting dicarbonyl and hydrazine components.[9]

Foundational Experimental Protocol: The Knorr Pyrazole Synthesis

The following protocol is based on the principles of Knorr's original 1883 publication, adapted for modern laboratory standards. It describes the synthesis of a simple pyrazole, demonstrating the core transformation.

Objective: To synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate

  • Ethanol (or acetic acid as solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve acetylacetone (0.1 mol) in 30 mL of ethanol. Place the flask in an ice bath and begin stirring.

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution. The addition should be controlled to manage the exothermic reaction. The rationale for slow, cooled addition is to prevent side reactions and ensure the controlled formation of the hydrazone intermediate before cyclization.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 1-2 hours. The heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If crystallization does not occur, the solvent can be partially removed under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or water to yield pure 3,5-dimethylpyrazole. This self-validating protocol relies on the distinct physical properties (melting point, spectral data) of the final product to confirm successful synthesis.

Visualizing the Knorr Synthesis Workflow

The logical flow of the Knorr synthesis, from reactants to the final heterocyclic product, is a cornerstone of pyrazole chemistry.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dicarbonyl Compound (e.g., Acetylacetone) P1 Condensation & Intermediate Formation R1->P1 Attack by N₁ R2 Hydrazine Derivative (e.g., Hydrazine Hydrate) R2->P1 P2 Acid/Heat-Catalyzed Intramolecular Cyclization P1->P2 Attack by N₂ P3 Dehydration P2->P3 Product Substituted Pyrazole P3->Product Aromatization

Caption: Workflow of the Knorr Pyrazole Synthesis.

Expanding the Synthetic Arsenal: The Pechmann Synthesis and 1,3-Dipolar Cycloadditions

While the Knorr synthesis was revolutionary, it was not the only route to pyrazoles. In 1898, the German chemist Hans von Pechmann developed an alternative method involving the 1,3-dipolar cycloaddition of diazomethane and acetylene.[10][11] This reaction, known as the Pechmann Pyrazole Synthesis , introduced a fundamentally different approach to constructing the pyrazole ring.[10][12]

The causality here is based on the principles of pericyclic reactions. Diazomethane acts as a 1,3-dipole, which reacts with the dipolarophile (acetylene) in a concerted [3+2] cycloaddition to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.[12] The Pechmann synthesis and its variations, which utilize diazo compounds and alkynes, became a powerful tool for creating pyrazole derivatives with substitution patterns that were difficult to achieve using the Knorr method.[8][12]

Visualizing the Evolution of Synthetic Strategies

The development from classical condensation reactions to modern, more versatile methods illustrates the progress in organic synthesis.

G node_knorr Knorr Synthesis (1883) Reactants: 1,3-Dicarbonyl + Hydrazine Method: Condensation/Cyclization Key Feature: Foundational, robust node_pechmann Pechmann Synthesis (1898) Reactants: Alkyne + Diazoalkane Method: 1,3-Dipolar Cycloaddition Key Feature: Alternative regioselectivity node_modern Modern Methods (20th/21st C.) Examples: Multi-component reactions, Microwave-assisted, Metal-catalyzed Key Features: High efficiency, Green chemistry, Greater diversity node_knorr->node_modern Advances in Efficiency & Scope node_pechmann->node_modern Improved Versatility

Caption: Evolution of Pyrazole Synthetic Methodologies.

From Chemical Curiosities to Blockbuster Drugs: The Rise of Pyrazole Carboxylic Acids in Medicine

For much of their early history, pyrazole carboxylic acids were primarily of academic interest. However, the 20th century saw their rapid ascent as a privileged scaffold in drug discovery.[2][13] Their unique combination of properties—a stable aromatic core, hydrogen bond donating and accepting capabilities, and multiple sites for substitution—allows them to interact with a wide range of biological targets.[3]

Celecoxib: A Landmark in Anti-Inflammatory Therapy

The story of Celecoxib (Celebrex®) is a paradigm of modern drug discovery and highlights the importance of the pyrazole core. In the early 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[14] While traditional NSAIDs inhibit both enzymes, leading to gastrointestinal side effects from COX-1 inhibition, a selective COX-2 inhibitor was sought for safer anti-inflammatory action.[15][16]

A team at G.D. Searle (later part of Pfizer) discovered that a 1,5-diarylpyrazole scaffold could serve as a potent and selective framework.[15][17] The key to selectivity was the substitution pattern. The addition of a benzenesulfonamide moiety at the N-1 position of the pyrazole ring was found to be crucial for selective binding to the larger active site of the COX-2 enzyme.[15] This led to the synthesis of Celecoxib, which was approved by the FDA in 1998.[17]

Synthesis of Celecoxib: The industrial synthesis involves a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a Knorr-type cyclization with a substituted hydrazine.[14][17]

Rimonabant: A Tale of Therapeutic Promise and Peril

Rimonabant (Acomplia®), a pyrazole derivative discovered by Sanofi-Aventis, represents another significant chapter. It was designed as a selective cannabinoid receptor 1 (CB1) inverse agonist.[18][19][20] The endocannabinoid system is known to regulate appetite, and blocking the CB1 receptor was a novel strategy to treat obesity.[21][22] Rimonabant, with its 1,5-diarylpyrazole core, proved effective in clinical trials for weight loss and was approved in Europe in 2006.[18][20] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the complex role of the CB1 receptor in the central nervous system.[18]

The Drug Discovery Pathway: A Conceptual Workflow

The development of a pyrazole-based drug like Celecoxib follows a logical progression from biological hypothesis to a marketed therapeutic.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_development Development Target Target Identification (e.g., COX-2 Enzyme) Screening High-Throughput Screening (HTS) Target->Screening Assay Dev. Hit Hit Identification (Pyrazole Scaffold) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Chemical Modification Lead Lead Compound (e.g., Celecoxib) SAR->Lead Improved Potency & Selectivity Preclinical Preclinical Testing (In-vitro/In-vivo) Lead->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval (FDA) Clinical->Approval

Caption: Conceptual workflow for pyrazole-based drug discovery.

Pyrazole Carboxylic Acids in Agrochemicals

The utility of the pyrazole scaffold is not limited to medicine. Pyrazole carboxylic acid amides, in particular, form the backbone of many highly successful agrochemicals.[3][23] They are found in fungicides, herbicides, and insecticides, demonstrating remarkable versatility.[8][24][25]

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds, which often feature a pyrazole-carboxamide core, inhibit Complex II in the mitochondrial respiratory chain of fungi, effectively shutting down their energy production.[3] This mechanism provides broad-spectrum control over a variety of plant diseases. Similarly, insecticides like Fipronil, while not a carboxylic acid itself, showcase the power of the pyrazole ring in disrupting the central nervous system of insects.[3]

Summary and Future Outlook

From its accidental discovery by Ludwig Knorr over a century ago, the pyrazole ring has evolved into one of the most reliable and versatile scaffolds in chemical science. The development of pyrazole carboxylic acids and their derivatives has been driven by an ever-deepening understanding of organic synthesis and an increasing demand for novel therapeutic and agrochemical agents. The journey from Knorr's synthesis to blockbuster drugs like Celecoxib exemplifies the power of chemical innovation. As synthetic methodologies become more sophisticated and our understanding of biological targets grows, pyrazole carboxylic acids are certain to remain a cornerstone of research and development, leading to the next generation of life-changing molecules.

Data Summary Table

Compound/ClassYear of Discovery/ApprovalCore StructureBiological Target/Mechanism of ActionApplication
Antipyrine 1883 (Discovery)PyrazoloneNon-selective COX inhibitorAnalgesic, Antipyretic[1]
Celecoxib 1998 (FDA Approval)1,5-DiarylpyrazoleSelective COX-2 InhibitorAnti-inflammatory (Arthritis)[15][17]
Rimonabant 2006 (EU Approval)1,5-DiarylpyrazoleCB1 Receptor Inverse AgonistAnti-obesity (Withdrawn)[18][20]
SDHI Fungicides Late 20th/21st CenturyPyrazole-carboxamideSuccinate Dehydrogenase InhibitionAgrochemical (Fungicide)[3]
Fipronil 1980s (Discovery)PhenylpyrazoleGABA-gated chloride channel antagonistAgrochemical (Insecticide)[3]

References

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  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Center for Biotechnology Information.
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.
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  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Síntesis de pirazoles de Pechmann. (n.d.). Wikipedia.
  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
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  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021). Journal of Medicinal Chemistry.
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The Pyrazole Scaffold: A Versatile Nucleus with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile nucleus, giving rise to a vast array of compounds with a broad spectrum of biological activities.[1][2] Its unique structural features, including its ability to participate in hydrogen bonding and various other non-covalent interactions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous clinically significant drugs and a continued, intense research focus on pyrazole-containing compounds as promising therapeutic agents.[2]

This in-depth technical guide provides a comprehensive overview of the principal biological activities associated with pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the current state of knowledge but also practical, field-proven insights into the experimental evaluation of these compounds. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed, step-by-step protocols for key in vitro and in vivo assays.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with high efficacy and low toxicity is a paramount goal in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating the ability to interfere with various oncogenic pathways and processes.[3]

A. Mechanisms of Anticancer Action

The anticancer effects of pyrazole-containing compounds are multifaceted, often involving the targeting of key proteins that regulate cell proliferation, survival, and apoptosis.[4] Many pyrazole derivatives exert their influence by inhibiting protein kinases, which are crucial signaling molecules frequently dysregulated in cancer.[3] Notable targets include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and preventing the uncontrolled proliferation of cancer cells.[3]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are pivotal in tumor growth, angiogenesis, and metastasis. Inhibition of these receptors by pyrazole compounds can block downstream signaling pathways, thereby impeding tumor development.[3][4]

  • PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, survival, and metabolism. Certain pyrazole derivatives have been identified as potent inhibitors of PI3 kinase, a key component of this pathway, leading to the induction of apoptosis in cancer cells.[3]

Beyond kinase inhibition, some pyrazole compounds induce apoptosis through the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[3]

Diagram: Generalized Apoptosis Induction by Pyrazole Compounds

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation & Caspase Cascade Pyrazole Compound Pyrazole Compound ROS Generation ROS Generation Pyrazole Compound->ROS Generation induces Bax/Bcl-2 Ratio ↑ Bax / ↓ Bcl-2 ROS Generation->Bax/Bcl-2 Ratio modulates Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bcl-2 Ratio->Mitochondrion affects Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Apoptosome Apoptosome Caspase-9->Apoptosome forms Caspase-3 Executioner Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Arachidonic Acid Arachidonic Acid COX-1 COX-1 (Constitutive) Arachidonic Acid->COX-1 COX-2 COX-2 (Inducible) Arachidonic Acid->COX-2 Prostaglandins (Homeostatic) Prostaglandins (Gastric Protection, etc.) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammation, Pain) COX-2->Prostaglandins (Inflammatory) Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inhibits

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

B. Experimental Protocols for Anti-inflammatory Evaluation

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds. [5] Principle: Sub-plantar injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [5][6] Step-by-Step Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week. [7] * Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the pyrazole test compound (dissolved or suspended in a suitable vehicle) to the test groups, typically via oral gavage or intraperitoneal injection, at a predetermined time before carrageenan injection. [7] * Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the standard group and the vehicle to the control group. [7]

  • Induction of Edema:

    • Thirty to sixty minutes after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [5][6]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. [7]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.

2. In Vitro: COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured colorimetrically or fluorometrically by monitoring the oxidation of a substrate. The inhibition of this activity in the presence of a test compound is quantified. [8] Step-by-Step Methodology (Colorimetric):

  • Reagent Preparation:

    • Prepare assay buffer, heme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Setup:

    • In a 96-well plate, set up wells for background, 100% initial activity (enzyme without inhibitor), and inhibitor testing for both COX-1 and COX-2. [8] * Add assay buffer, heme, and the respective enzyme to the appropriate wells.

    • Add the pyrazole test compound at various concentrations to the inhibitor wells and the solvent to the 100% initial activity wells.

  • Initiation of Reaction:

    • Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase activity) to all wells. [8]

  • Data Acquisition:

    • Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

    • Read the absorbance at 590 nm using a plate reader. [9]

  • Data Analysis:

    • Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for both enzymes and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

IV. Antiviral, Anticonvulsant, and Other Activities

The versatility of the pyrazole scaffold extends to a range of other important biological activities.

A. Antiviral Activity

Pyrazole derivatives have shown promise against a variety of viruses, including coronaviruses and Newcastle disease virus. [10][11]Their mechanisms of action can involve inhibiting viral entry into host cells, blocking viral replication enzymes, or interfering with other essential viral processes. [10] Experimental Protocol: Plaque Reduction Assay

This is the gold standard for quantifying the infectivity of lytic viruses and evaluating antiviral compounds. [12] Principle: A monolayer of host cells is infected with a virus in the presence of a test compound. The virus replicates and lyses the cells, forming clear zones called plaques. An effective antiviral agent will reduce the number of plaques. [12] Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells in a multi-well plate and incubate until confluent.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the pyrazole test compound.

    • Mix a known amount of virus with each dilution of the compound and incubate to allow the compound to interact with the virus.

  • Infection and Overlay:

    • Remove the medium from the cell monolayer and add the virus-compound mixture.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. [11]

  • Incubation and Plaque Visualization:

    • Incubate the plate for a period sufficient for plaque formation (days to weeks).

    • Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells but not the plaques. [12]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

B. Anticonvulsant Activity

Certain pyrazole derivatives have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential in the treatment of epilepsy. [13][5]These compounds may act by modulating GABAergic inhibition or by interacting with ion channels to reduce neuronal excitability. [14] Experimental Protocols for Anticonvulsant Screening:

1. Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures. [1][15] Principle: A supramaximal electrical stimulus is applied to an animal (mouse or rat) through corneal or auricular electrodes, inducing a tonic hindlimb extension seizure. The ability of a test compound to prevent this seizure is a measure of its anticonvulsant activity. [1][15] Step-by-Step Methodology:

  • Animal Preparation and Compound Administration:

    • Acclimate animals and administer the pyrazole test compound at various doses. [1]

  • Induction of Seizure:

    • At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2 seconds) via corneal electrodes. [15]

  • Observation and Endpoint:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection. [1] 2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence and myoclonic seizures. [2] Principle: The chemical convulsant pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is assessed. [10] Step-by-Step Methodology:

  • Compound Administration:

    • Administer the pyrazole test compound to the animals.

  • Induction of Seizures:

    • At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously. [10]

  • Observation and Endpoint:

    • Observe the animals for a specific period (e.g., 30 minutes) for the presence of clonic seizures (spasms of the forelimbs, hindlimbs, or jaw). The absence of these seizures indicates protection. [10]

C. Herbicidal and Insecticidal Activities

Beyond medicine, pyrazole derivatives have found significant applications in agriculture as herbicides and insecticides. [7]Compounds like fipronil are potent insecticides that act as GABA-gated chloride channel blockers in insects. [7]Herbicidal pyrazoles can inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO). [7]The evaluation of these activities involves specialized assays on target weed and insect species. [8][16][17]

V. Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various pyrazole-containing compounds, as reported in the literature. This data is intended to be illustrative and highlights the potency and selectivity that can be achieved with this versatile scaffold.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 37MCF-7 (Breast)MTT5.21[3]
Compound 43MCF-7 (Breast)MTT0.25[3]
Compounds 33, 34HCT116, MCF7, HepG2, A549MTT< 23.7[3]
Compound 18, 19, 20, 21MCF7, A549, HeLa, SiHaMTTMicro- to nano-molar range[3]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTargetAssayIC₅₀ (nM)Reference
Compound ACOX-2In vitro39.4[2]
Compound BCOX-2In vitro61.2[2]
Compound CCOX-2In vitro38.7[2]
Compound DCOX-2In vitro39.1[2]
CelecoxibCOX-2In vitro40 (Ki)[18]
Compound 132bCOX-2In vitro3.5[19]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
Hydrazone 21aBacteriaBroth Microdilution62.5–125[20]
Hydrazone 21aFungiBroth Microdilution2.9–7.8[20]

VI. Conclusion and Future Perspectives

The pyrazole nucleus continues to be a highly privileged scaffold in the design and development of new therapeutic agents and agrochemicals. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its enduring relevance. Future research will likely focus on the development of highly selective and potent pyrazole-based compounds with novel mechanisms of action, the exploration of pyrazole-containing hybrid molecules, and the application of advanced computational methods to guide the design of next-generation pyrazole derivatives. The comprehensive experimental approaches outlined in this guide provide a solid foundation for researchers to effectively explore and validate the immense potential of this remarkable heterocyclic system.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - Karger Publishers. (2021). Retrieved from [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022). Retrieved from [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Publishing. (2024). Retrieved from [Link]

  • Reported examples of pyrazoles as anticancer agents with different... - ResearchGate. (n.d.). Retrieved from [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024). Retrieved from [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR. (2022). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025). Retrieved from [Link]

  • (PDF) Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - ResearchGate. (2025). Retrieved from [Link]

  • Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2013). Medicinal Chemistry Research. Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023). Retrieved from [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (2021). Retrieved from [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES. Retrieved from [Link]

  • Herbicidal, Insecticidal and Structure-Activity Relationship Studies on Pyranopyrazole and Oxinobispyrazole Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents | Bentham Science. (n.d.). Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025). Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023). Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (2021). Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - MDPI. (2012). Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. (2022). Retrieved from [Link]

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  • What is a zone of inhibition in microbiology? - Synoptics. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Utilization of 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (CAS: 957509-90-9). It moves beyond standard product sheets to provide strategic, mechanism-driven protocols for high-value organic synthesis.

Executive Summary & Chemical Profile[1][2]

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid represents a "privileged scaffold" precursor in medicinal chemistry. Its structural uniqueness lies in the ortho-disposition of a pyrazole ring relative to a carboxylic acid, combined with a meta-positioned chlorine atom (relative to the acid).

This building block is not merely a passive intermediate; it is a bifunctional lynchpin used to access:

  • N-Aryl Pyrazole Amides: Key pharmacophores in kinase inhibitors (e.g., p38 MAPK) and Factor Xa inhibitors.

  • Tricyclic Fused Systems: Precursor to pyrazolo[5,1-a]isoindol-8-ones and pyrazolo[1,5-a]quinazolines via intramolecular cyclization.

  • Biaryl Scaffolds: The chlorine handle allows for late-stage diversification via palladium-catalyzed cross-coupling.

Reactivity Map

The molecule presents three distinct vectors for chemical editing:

ReactivityMap Center 5-chloro-2-(1H-pyrazol-1-yl) benzoic acid Vector1 Vector 1: Carboxylic Acid (Amide Coupling / Cyclization) Center->Vector1 Vector2 Vector 2: Pyrazole C5 (Nucleophilic Attack / C-H Activation) Center->Vector2 Vector3 Vector 3: C5-Chlorine (Suzuki/Buchwald Coupling) Center->Vector3

Figure 1: Orthogonal reactivity vectors available for library generation.

Protocol A: High-Fidelity Amide Coupling (The Medicinal Chemistry Route)

The most frequent application of this building block is the synthesis of amide libraries. The electron-withdrawing nature of the 5-chloro group and the steric bulk of the ortho-pyrazole require specific activation conditions to prevent low yields or side reactions.

Strategic Rationale

Direct coupling with carbodiimides (EDC/DCC) often fails to drive the reaction to completion due to the steric hindrance of the ortho-pyrazole. We recommend the Acid Chloride Method or HATU Activation for maximum conversion.

Experimental Procedure (Acid Chloride Method)

Reagents:

  • Substrate: 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend the benzoic acid derivative in anhydrous DCM (0.2 M).

  • Chlorination: Add Thionyl Chloride dropwise. Critical: If using Oxalyl Chloride, add 2 drops of DMF to catalyze the Vilsmeier-Haack intermediate formation.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize).

  • Concentration: Evaporate solvent and excess reagent under reduced pressure. Azeotrope with toluene twice to remove residual HCl/SOCl2. Result: A yellow solid (Acid Chloride).

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.

  • Addition: Add the Amine Partner followed immediately by the Base (TEA/DIPEA).

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (if product is not basic) and Brine. Dry over Na2SO4.

Validation:

  • 1H NMR: Look for the disappearance of the broad COOH singlet (11-13 ppm) and appearance of the Amide NH (usually 6-9 ppm).

  • Mass Spec: Product mass should be [M+H]+ = Acid Mass + Amine Mass - 18 (H2O).

Protocol B: Intramolecular Cyclization to Pyrazolo[5,1-a]isoindol-8-ones

This protocol transforms the building block into a fused tricyclic scaffold, mimicking the core of several bioactive alkaloids and kinase inhibitors.

Mechanism

This transformation relies on an Intramolecular Friedel-Crafts Acylation . The activated carbonyl (acid chloride) attacks the C5 position of the pyrazole ring. Note that the pyrazole ring is electron-rich, facilitating this electrophilic aromatic substitution.

Cyclization Step1 Activation (Acid -> Acid Chloride) Step2 Conformational Lock (Carbonyl aligns with Pyrazole C5) Step1->Step2 Step3 Electrophilic Attack (Formation of Sigma Complex) Step2->Step3 Lewis Acid (AlCl3) or Thermal Step4 Aromatization/Proton Loss (Formation of Pyrazolo[5,1-a]isoindol-8-one) Step3->Step4 -HCl

Figure 2: Mechanistic pathway for the formation of the tricyclic core.

Experimental Procedure

Reagents:

  • Substrate: 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

  • Reagent: Thionyl Chloride (SOCl2) (Excess)

  • Catalyst (Optional): Aluminum Chloride (AlCl3) (2.0 equiv) for difficult substrates.

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Preparation: Dissolve the acid in Thionyl Chloride (acting as both reagent and solvent).

  • Reaction: Reflux for 3 hours. In many cases, the thermal energy alone is sufficient to drive the cyclization after the acid chloride is formed.

  • Lewis Acid Variant (If thermal fails): Remove SOCl2, redissolve acid chloride in DCE, add AlCl3 at 0°C, then heat to 60°C for 2 hours.

  • Quench: Pour the reaction mixture carefully onto ice/water.

  • Isolation: The product often precipitates as a solid. Filter and wash with water and cold ether. If not, extract with DCM.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.

Expected Product: 2-chloro-11H-pyrazolo[5,1-a]isoindol-8-one (Note: Numbering changes upon fusion; the Cl is on the benzene ring, the ketone is the bridge).

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The chlorine atom at position 5 (benzoic acid numbering) is deactivated compared to bromides or iodides. However, using advanced Buchwald precatalysts allows for diversification before or after amide coupling.

Strategic Note: It is generally recommended to perform cross-coupling on the Ester or Amide derivative rather than the free acid to prevent catalyst poisoning by the carboxylate.

Table 1: Optimized Conditions for C-Cl Activation

ParameterConditionRationale
Catalyst XPhos Pd G3 or Pd(dppf)Cl2Electron-rich ligands required to activate Ar-Cl bond.
Base K3PO4 (3.0 equiv)Anhydrous mild base minimizes hydrolysis.
Solvent 1,4-Dioxane / Water (4:1)Biphasic system promotes boronic acid solubility.
Temperature 100°C (Microwave preferred)High energy required for oxidative addition into C-Cl.

Protocol:

  • Combine the Methyl Ester of the starting material (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.05 equiv) in a microwave vial.

  • Add degassed Dioxane/Water.

  • Microwave at 100°C for 1 hour.

  • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Critical Parameters

Regioselectivity Issues

In cyclization reactions, ensure the pyrazole C5 position is unsubstituted. If the pyrazole has a substituent at C5, cyclization cannot occur via the Friedel-Crafts mode.

Solubility

The free acid is sparingly soluble in non-polar solvents.

  • Solution: Use DMF or DMSO for nucleophilic displacement reactions.

  • Solution: Convert to the acid chloride to increase solubility in DCM/THF.

Impurity Profile

Commercial batches of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid may contain traces of 2,5-dichlorobenzoic acid (incomplete Ullmann coupling starting material).

  • QC Check: Run LC-MS before use. The starting material (2,5-dichloro) will lack the pyrazole UV signature and have a distinct isotope pattern.

References

  • GABA-A Receptor Modulators: Evaluation of pyrazolo[1,5-a]quinazolines as ligands. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Anti-Inflammatory Activity: Synthesis of pyrazolo[1,5-a]quinazoline derivatives and screening for NF-κB inhibition.[1] Molecules.

  • SIRT6 Activators: Design and synthesis of pyrazolo[1,5-a]quinazoline derivatives for metabolic disease. European Journal of Pharmaceutical Sciences.

  • Ullmann Coupling Method: General procedure for N-arylation of pyrazoles with 2-halobenzoic acids. Beilstein Journal of Organic Chemistry.

  • Commercial Availability & Properties: Sigma-Aldrich Product Specification for 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid analogs.

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Topic: Derivatization of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid represents a versatile starting material for generating a library of novel compounds for biological screening. The presence of a carboxylic acid functional group provides a readily modifiable handle for introducing chemical diversity. This guide provides a detailed framework for the strategic derivatization of this core structure, focusing on robust synthetic protocols for amide and ester formation, and outlines a tiered strategy for subsequent biological evaluation. The methodologies are designed to be broadly applicable, enabling researchers in drug discovery to efficiently explore the structure-activity relationships (SAR) of this promising compound class.

Introduction: The Scientific Rationale

Heterocyclic compounds containing nitrogen are foundational to the development of therapeutic agents.[3] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a key building block in numerous clinically approved drugs.[2][4] Its value stems from its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity.[1]

The subject of this guide, 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, combines the pyrazole moiety with a substituted benzoic acid. This arrangement presents two key opportunities for medicinal chemists:

  • The Pyrazole Core: Serves as a potent pharmacophore, with known derivatives exhibiting a wide spectrum of biological activities.[1][4][5]

  • The Carboxylic Acid Handle: Offers a prime site for chemical modification. Derivatization at this position allows for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This document outlines protocols to convert the carboxylic acid into amides and esters, thereby creating a library of diverse molecules. A strategic workflow for screening these new chemical entities (NCEs) is also presented to identify potential lead compounds for therapeutic development.

Strategic Workflow for Derivatization and Screening

A systematic approach is essential for efficiently progressing from a starting material to a validated biological hit. The workflow below illustrates the proposed pathway for synthesizing a focused library from 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and evaluating its biological potential.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Validation start 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid lib Diverse Amide & Ester Library start->lib Derivatization Protocols (Amidation, Esterification) primary Primary Screening (e.g., Cytotoxicity, Antimicrobial) lib->primary secondary Secondary Screening (e.g., Target-based Assays, IC50) primary->secondary Active Compounds hit Validated Hits (Confirmed Activity & Potency) secondary->hit Confirmed Hits

Caption: Overall workflow from synthesis to hit validation.

Derivatization Protocols: Synthesizing the Library

The conversion of a carboxylic acid is a cornerstone of medicinal chemistry. The following sections provide detailed protocols for two of the most robust and versatile transformations: amide bond formation and esterification.

Strategy 1: Amide Bond Formation via Carbodiimide Coupling

Rationale: Amide bond formation is a prevalent reaction in drug discovery.[6] Amides are generally more stable to hydrolysis than esters and provide both a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target engagement. Using a diverse panel of primary and secondary amines allows for the exploration of a wide chemical space. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for reaction with amines under mild conditions.[7]

Reaction Scheme:

G cluster_0 A 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid B +   R1R2NH   (Amine) C Amide Derivative B->C EDC, HOBt DMF, RT

Caption: General scheme for amide synthesis.

Detailed Protocol: EDC/HOBt Coupling

This protocol is a robust starting point for coupling various amines.

  • Reagent Preparation:

    • Dissolve 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M in a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 10 minutes.

  • Carboxylic Acid Activation:

    • Add EDC hydrochloride (1.2 eq) to the mixture in one portion.

    • Stir the reaction at room temperature. Activation is typically complete within 30 minutes, during which the solution may become slightly cloudy.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

    • Continue stirring at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Parameter Guideline Rationale
Solvent Anhydrous DMF or CH₂Cl₂Aprotic polar solvents that solubilize reactants and do not interfere with the reaction.
Coupling Reagent EDC (1.2 eq)Water-soluble carbodiimide; byproducts are easily removed during aqueous work-up.[7]
Additive HOBt (1.2 eq)Suppresses racemization (if chiral centers are present) and minimizes side reactions.
Temperature Room TemperatureMild conditions that preserve sensitive functional groups.
Reaction Time 12-24 hoursSufficient time for most amine couplings to proceed to completion.
Strategy 2: Esterification

Rationale: Esterification is another fundamental derivatization strategy that replaces the acidic proton of the carboxylic acid, which can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Esters can serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Reaction Scheme:

G cluster_0 A 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid B +   R-OH   (Alcohol) C Ester Derivative B->C SOCl₂, Reflux or Acid Catalyst

Caption: General scheme for ester synthesis.

Protocol 1: Thionyl Chloride Method (for simple alcohols)

This method is highly effective for converting carboxylic acids to their corresponding esters with simple primary or secondary alcohols. It proceeds via an acyl chloride intermediate.

  • Acyl Chloride Formation:

    • In a fume hood, suspend 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will act as both reagent and solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise. The reaction is exothermic and will release HCl and SO₂ gas.

    • After the addition is complete, remove the ice bath and fit the flask with a condenser.

  • Esterification:

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

Protocol 2: Acid-Catalyzed Fischer Esterification (for bulkier alcohols)

This is a classic method suitable for a wide range of alcohols, especially when using the alcohol as a solvent is not feasible.[8]

  • Reaction Setup:

    • Dissolve 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) and the desired alcohol (3-5 eq) in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.[9]

  • Esterification:

    • Heat the mixture to reflux until no more water is collected in the Dean-Stark trap (typically 4-18 hours).

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Biological Screening Cascade

Given the broad biological activities reported for pyrazole derivatives, a tiered screening approach is recommended to efficiently identify promising compounds.[10][11][12][13]

Assay Type Target/Purpose Example Protocol Endpoint Measured
Phase 1: Primary Screening
CytotoxicityGeneral cellular toxicityMTT Assay against a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HSF).Cell viability (IC₅₀)
AntimicrobialAntibacterial & Antifungal ActivityBroth Microdilution Method against representative strains (e.g., S. aureus, E. coli, C. albicans).[14][15]Minimum Inhibitory Concentration (MIC)
Phase 2: Secondary Screening
Anti-inflammatoryCOX-2 Enzyme InhibitionFluorometric or colorimetric COX-2 inhibitor screening assay.[14]Enzyme inhibition (IC₅₀)
AnticancerAntiproliferative ActivityExpanded panel screening (e.g., NCI-60 cell line panel).[10]Growth Inhibition (GI₅₀)
Protocol: Primary Cytotoxicity Screening (MTT Assay)

Rationale: This initial screen is crucial to identify compounds that exhibit non-specific toxicity and to establish a therapeutic window for any observed specific activity.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa) and normal human skin fibroblasts (HSF) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid scaffold is a promising starting point for the development of new bioactive molecules. The protocols detailed in this guide provide robust and reproducible methods for its derivatization into libraries of amides and esters. By following the proposed synthetic and screening workflows, researchers can systematically explore the structure-activity relationships of this compound class, paving the way for the discovery of novel therapeutic leads.

References

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  • ResearchGate. (2015). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. Available from: [Link]

  • MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Available from: [Link]

  • Bentham Science. (n.d.). Synthesis and Preliminary Biological Activity of Some New Pyrazole Derivatives as Acyclonucleoside Analogues. Available from: [Link]

  • PubMed. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Available from: [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Available from: [Link]

  • PMC. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

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Application Notes & Protocols: A Strategic Guide to Screening 5-chloro-2-(1H-pyrazol-1-yl)benzoic Acid Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Pyrazole Derivatives in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] In oncology, pyrazole derivatives have emerged as a promising class of small molecules, with many demonstrating potent anticancer effects by interacting with critical targets in cancer cell signaling pathways.[2][3] Structure-activity relationship (SAR) studies have consistently shown that modifications to the pyrazole ring can significantly influence their biological activity, including their efficacy and selectivity against various cancer cell lines.[2][4]

This guide provides a comprehensive framework for the initial screening and characterization of a specific subset of these compounds: 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivatives. The strategic inclusion of a chloro- and a benzoic acid group attached to the pyrazole core presents a unique chemical space for potential interactions with cancer-specific targets. This document outlines a sequential, multi-tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more detailed mechanistic studies to elucidate the mode of action. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to identify and advance promising anticancer candidates from this chemical series.

Part 1: Foundational Screening - Assessing Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. This primary screen aims to identify derivatives that inhibit cancer cell proliferation and to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50).[5]

1.1: Strategic Selection of Cancer Cell Lines

The choice of cell lines is critical and should ideally represent a diversity of cancer types to identify broad-spectrum activity or specific sensitivities.[6][7] A foundational screening panel could include lines that are well-characterized and commonly used in anticancer drug discovery. For a cost-effective initial screen that is predictive of broader activity, a panel of three cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioblastoma) can be utilized.[8]

Recommended Initial Panel:

  • MCF-7: An estrogen receptor-positive breast cancer cell line.

  • NCI-H460: A large cell lung cancer line.

  • SF-268: A glioblastoma cell line.

  • A Normal Cell Line (e.g., HEK293 or primary fibroblasts): To assess selectivity and potential toxicity to non-cancerous cells.

1.2: Protocol for MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10]

Materials and Reagents:

  • Selected cancer and normal cell lines

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]

  • 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivatives (dissolved in DMSO to create stock solutions)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. A common starting range for novel compounds is 0.1 to 100 µM.[11] After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C in the dark.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

1.3: Data Analysis and Presentation

The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a key metric of its potency.[12] This is calculated from the dose-response curve.

Calculation of Percent Viability: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation: Summarize the IC50 values in a clear, tabular format for easy comparison across different cell lines and derivatives.

Derivative IDMCF-7 IC50 (µM)NCI-H460 IC50 (µM)SF-268 IC50 (µM)Normal Cell Line IC50 (µM)Selectivity Index*
Compound 1
Compound 2
Doxorubicin

*Selectivity Index = IC50 in Normal Cell Line / IC50 in Cancer Cell Line

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.

1.4: Troubleshooting the MTT Assay
ProblemPotential CauseRecommended Solution
High variability between replicatesUneven cell seeding, pipetting errors.Ensure the cell suspension is homogenous. Calibrate pipettes regularly and consider using a multichannel pipette.[13]
Low absorbance readingsLow cell density, insufficient incubation time.Optimize cell seeding density and extend the MTT incubation period to 4 hours.[14][15]
High backgroundContamination, interference from phenol red in the medium.Maintain sterile technique. Use phenol red-free medium during the MTT incubation step.[13][14]
Formazan crystals not dissolvingIncomplete solubilization.Increase incubation time with the solubilization solution and use an orbital shaker.[13]

Part 2: Mechanistic Elucidation - Uncovering the Mode of Action

Derivatives that exhibit potent and selective cytotoxicity in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Key questions to address are whether the compounds induce programmed cell death (apoptosis) and if they affect the cell cycle.

2.1: Workflow for Mechanistic Studies

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Compounds) cluster_2 Mechanism of Action Start Synthesized 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivatives MTT MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Start->MTT IC50 IC50 Determination & Selectivity Analysis MTT->IC50 Apoptosis Annexin V/PI Apoptosis Assay IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Pathway Identify Potential Molecular Targets (e.g., Kinase Profiling) Apoptosis->Pathway CellCycle->Pathway

Caption: Workflow for anticancer screening of pyrazole derivatives.

2.2: Protocol for Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[18]

Materials and Reagents:

  • Hit pyrazole derivatives

  • Cancer cell line of interest

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the hit compounds at their respective IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

An increase in the population of cells in the lower right and upper right quadrants following treatment indicates the induction of apoptosis.[19]

2.3: Protocol for Cell Cycle Analysis

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific phases.[20] Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[21][22]

Materials and Reagents:

  • Hit pyrazole derivatives

  • Cancer cell line of interest

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with the hit compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[23]

Interpretation of Results:

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

A significant increase in the percentage of cells in a particular phase compared to the untreated control suggests that the compound induces cell cycle arrest at that checkpoint.[20]

Part 3: Mechanism of Action Exploration

The pyrazole scaffold is known to inhibit various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2][3] The results from the apoptosis and cell cycle assays can provide clues to the potential molecular targets. For instance, G1 phase arrest might suggest CDK4/6 inhibition, while G2/M arrest could point towards inhibition of other CDKs.[24]

3.1: Hypothetical Signaling Pathway Targeted by Pyrazole Derivatives

The diagram below illustrates how a hypothetical 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivative might inhibit the EGFR signaling pathway, a common target for anticancer drugs that leads to reduced cell proliferation and survival.[1][25][26][27][]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_pathway Signaling Cascade cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazole 5-chloro-2-(1H-pyrazol-1-yl) benzoic acid derivative Pyrazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Further investigations, such as in vitro kinase assays or western blotting for key signaling proteins (e.g., phosphorylated ERK, AKT), would be necessary to confirm the specific molecular target(s) of the most promising derivatives.

Conclusion

This application note provides a structured and detailed guide for the initial in vitro screening of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivatives for anticancer activity. By following a logical progression from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify promising lead compounds and gain valuable insights into their mode of action. The provided protocols and data interpretation guidelines are designed to ensure scientific rigor and reproducibility, ultimately accelerating the discovery of novel anticancer therapeutics.

References

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Application Notes and Protocols for Antimicrobial Assays of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Significance of Pyrazole Carboxylic Acid Derivatives in Antimicrobial Research

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the exploration of novel chemical scaffolds with antimicrobial properties. Among these, pyrazole carboxylic acid derivatives have garnered significant attention due to their diverse biological activities, including antibacterial and antifungal effects.[1][2] These compounds, characterized by a pyrazole ring appended with a carboxylic acid group, offer a versatile platform for synthetic modification, enabling the optimization of their antimicrobial potency and spectrum.

The antimicrobial action of pyrazole derivatives can be attributed to various mechanisms, including the disruption of bacterial cell walls, inhibition of nucleic acid synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, and interference with protein synthesis.[3][4] Given this mechanistic diversity, a systematic and robust evaluation of their antimicrobial properties is paramount. This guide provides a comprehensive overview of essential in vitro assays to characterize the antimicrobial profile of novel pyrazole carboxylic acid derivatives, ensuring scientific rigor and reproducibility. The protocols are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the generation of reliable and comparable data.[5][6][7]

Part 1: Foundational Assays for Initial Screening and Potency Determination

The initial phase of antimicrobial evaluation focuses on determining the fundamental potency of the synthesized pyrazole carboxylic acid derivatives. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[8] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9] This assay is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.[10]

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, is crucial for reproducibility.[11][12] This ensures that the number of bacterial cells is consistent across all wells, preventing variations in MIC values due to inoculum effects.

  • Two-Fold Serial Dilutions: Performing two-fold serial dilutions of the test compounds provides a logarithmic concentration gradient, which is essential for accurately pinpointing the MIC value.[11]

  • Growth and Sterility Controls: The inclusion of a positive control (bacteria without the compound) and a negative control (broth medium only) is fundamental for validating the assay.[11] The growth control confirms the viability of the microorganisms, while the sterility control ensures that the medium is not contaminated.

Experimental Protocol: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours growth).

    • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).[12]

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazole carboxylic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve the desired concentration range.[11]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Seal the plate and incubate at 37°C for 16-20 hours.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Visualization of Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Pyrazole Derivative Compound->Plate Incubate Incubate (37°C, 16-20h) Plate->Incubate Read Visually Read Plate for Turbidity Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Assay.

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of antimicrobial activity.[13] It is based on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.[14] The presence of a zone of inhibition around the disk indicates antimicrobial activity.[15]

Experimental Protocol: Agar Disk Diffusion

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.[14]

  • Disk Application:

    • Prepare sterile paper disks of a standard size (e.g., 6 mm).

    • Impregnate the disks with a known concentration of the pyrazole carboxylic acid derivative solution.[16]

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Data Presentation: MIC and Zone of Inhibition

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
Pyrazole-AStaphylococcus aureus1622
Pyrazole-AEscherichia coli3218
Pyrazole-BStaphylococcus aureus825
Pyrazole-BEscherichia coli6415
Control (e.g., Ciprofloxacin)Staphylococcus aureus0.530
Control (e.g., Ciprofloxacin)Escherichia coli0.2535

Part 2: Differentiating Bactericidal and Bacteriostatic Activity

Once the inhibitory concentration is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved through the Minimum Bactericidal Concentration (MBC) assay and time-kill kinetics studies.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][17] This assay is a direct extension of the MIC test.

Causality Behind Experimental Choices:

  • Subculturing from Clear Wells: The principle of the MBC assay lies in subculturing the contents of the wells from the MIC plate that show no visible growth. This determines the concentration at which viable bacteria are no longer present.[18]

  • Enumeration of Viable Cells: Plating a defined volume from the clear wells onto a nutrient agar allows for the quantification of surviving bacteria (Colony Forming Units, CFUs).[19]

Experimental Protocol: MBC Assay

  • Perform MIC Assay: Conduct the broth microdilution assay as previously described.

  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from all the wells that show no visible turbidity (i.e., at and above the MIC).[12]

  • Plating: Spread each aliquot onto a fresh, drug-free nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[12]

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[12][17]

Visualization of MBC Workflow

MBCWorkflow MIC_Plate MIC Plate (Post-Incubation) Clear_Wells Identify Clear Wells (No Growth) MIC_Plate->Clear_Wells Subculture Subculture from Clear Wells Clear_Wells->Subculture Agar_Plates Plate on Nutrient Agar Subculture->Agar_Plates Incubate_Agar Incubate Agar Plates (24-48h) Agar_Plates->Incubate_Agar Count_Colonies Count CFUs Incubate_Agar->Count_Colonies Determine_MBC Determine MBC (≥99.9% Killing) Count_Colonies->Determine_MBC

Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).

Time-Kill Kinetics Assay

The time-kill kinetics assay provides a dynamic view of antimicrobial activity by measuring the rate of bacterial killing over time.[20][21] This assay is invaluable for understanding the pharmacodynamics of a new compound and can help classify it as bactericidal or bacteriostatic.[22][23]

Causality Behind Experimental Choices:

  • Multiple Time Points: Sampling at various time intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the temporal relationship between the compound and bacterial viability.[20]

  • Concentration-Dependent Effects: Testing multiple concentrations (e.g., 1x, 2x, 4x MIC) reveals whether the killing rate is dependent on the concentration of the pyrazole derivative.[24]

Experimental Protocol: Time-Kill Kinetics Assay

  • Inoculum and Compound Preparation: Prepare a standardized bacterial inoculum and solutions of the pyrazole derivative at various multiples of its MIC in a suitable broth.

  • Incubation: Inoculate the broth containing the compound with the bacterial suspension and incubate with shaking at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[20]

  • Quantification of Viable Bacteria: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).[20]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration tested. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered bactericidal.[20]

Data Presentation: Time-Kill Kinetics

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.84.53.92.5
88.94.12.8<2.0
249.23.8<2.0<2.0

Part 3: Investigating Mechanisms of Action

Understanding how a novel pyrazole carboxylic acid derivative exerts its antimicrobial effect is a critical step in its development. While a comprehensive mechanistic investigation is extensive, several in vitro assays can provide initial insights.

Cell Membrane Integrity Assays

Some pyrazole derivatives have been shown to disrupt the bacterial cell wall, leading to leakage of cellular contents and cell lysis.[3] Assays that measure membrane integrity can help elucidate this mechanism.

  • Crystal Violet Uptake Assay: This assay assesses the permeability of the bacterial cell membrane. Damage to the membrane allows the crystal violet dye to enter the cell, which can be quantified spectrophotometrically.

  • Release of Cellular Components: Measuring the release of intracellular components, such as DNA, RNA (by measuring absorbance at 260 nm), or proteins, into the supernatant can indicate membrane damage.

DNA Gyrase Inhibition Assay

Given that DNA gyrase is a known target for some pyrazole compounds, a direct enzymatic assay can confirm this mechanism of action.[3] Commercially available kits can measure the supercoiling activity of DNA gyrase in the presence of the test compound. Inhibition of this activity suggests that the pyrazole derivative targets this enzyme.

Conclusion

The systematic evaluation of pyrazole carboxylic acid derivatives using the assays outlined in this guide will provide a robust characterization of their antimicrobial properties. By starting with foundational screening assays like broth microdilution and disk diffusion, and progressing to more detailed investigations of bactericidal versus bacteriostatic activity and potential mechanisms of action, researchers can efficiently identify and advance promising new antimicrobial candidates. Adherence to standardized protocols and careful data interpretation are paramount for ensuring the scientific integrity and translational potential of these findings in the urgent quest for new treatments against infectious diseases.

References

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Time-Kill Kinetics Assay - Emery Pharma.
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  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
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  • Antimicrobial Assays - Linnaeus Bioscience. (2024, February 5).
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  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC.
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16).
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (2012, April 30).
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49 - Benchchem.
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  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020).
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega. (2023, November 9).
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31).
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  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • Validation of high-throughput time-kill assay - HELDA - University of Helsinki.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.
  • A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. (2018, December 24).
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Application Note: Strategic Utilization of 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (CAS 52505-53-8), a critical N-phenylpyrazole scaffold used in the discovery and synthesis of next-generation agrochemicals.

Executive Summary & Strategic Context

The moiety 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid represents a "privileged structure" in modern agrochemistry. It serves as a foundational scaffold for two major classes of crop protection agents: Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides .

Unlike traditional pyrazole agrochemicals where the pyrazole ring often bears the carboxyl group (e.g., Chlorantraniliprole intermediates), this scaffold features an N-phenyl motif where the benzoic acid moiety directs biological activity. The ortho-positioning of the pyrazole ring relative to the carboxylic acid creates a unique steric and electronic environment, facilitating:

  • Metabolic Stability: The N-C bond is resistant to hydrolytic cleavage in planta.

  • Lipophilic Tuning: The pyrazole ring acts as a bioisostere for other aromatic rings, modulating logP for optimal xylem mobility.

  • Versatile Derivatization: The carboxylic acid handle allows for rapid conversion into esters (herbicides) or amides (fungicides/insecticides).

Chemical Architecture & Mechanism

The Pharmacophore

The molecule consists of a 2,5-disubstituted benzoic acid core.[1][2] The chlorine at position 5 provides essential lipophilicity and metabolic blockage, preventing rapid ring oxidation. The pyrazole at position 2 (linked via Nitrogen) introduces a rigid twist to the molecule, critical for binding into the PPO enzyme pocket or the ubiquinone-binding site of Complex II (SDH).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and downstream utility of this scaffold.

Agrochemical_Workflow Start 2,5-Dichlorobenzoic Acid (Starting Material) Inter1 5-Chloro-2-hydrazinylbenzoic Acid (Hydrazine Intermediate) Start->Inter1 SNAr (Hydrazine) Scaffold 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid (CORE SCAFFOLD) Inter1->Scaffold Cyclocondensation (1,1,3,3-TMOP) Prod_Herb PPO Inhibitor Candidates (Esters/Ethers) Scaffold->Prod_Herb Esterification (e.g., Propargyl esters) Prod_Fung SDHI Fungicide Candidates (Reverse Amides) Scaffold->Prod_Fung Amide Coupling (Anilines)

Caption: Synthetic workflow transforming 2,5-dichlorobenzoic acid into the core N-phenylpyrazole scaffold and its divergence into herbicide and fungicide classes.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid via a scalable hydrazine-mediated cyclization route. This method avoids the use of expensive metal catalysts required for Ullmann couplings.

Reagents:

  • 2,5-Dichlorobenzoic acid (CAS 50-79-3)

  • Hydrazine hydrate (80%)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))

  • Ethanol (Absolute)

  • Hydrochloric acid (12 M)

Step-by-Step Methodology:

  • Nucleophilic Displacement (SNAr):

    • In a 500 mL round-bottom flask, dissolve 2,5-dichlorobenzoic acid (19.1 g, 100 mmol) in Ethanol (150 mL).

    • Add Hydrazine hydrate (25 mL, 400 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

    • Reflux the mixture at 80°C for 12 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the starting material.

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL) and acidify to pH 3 with conc. HCl. The intermediate, 5-chloro-2-hydrazinylbenzoic acid, will precipitate as a beige solid. Filter, wash with cold water, and dry.

    • Checkpoint: Yield should be >85%. Purity >95% by HPLC.

  • Cyclocondensation (Pyrazole Ring Formation):

    • Suspend the dried hydrazine intermediate (18.6 g, 100 mmol) in Ethanol (200 mL) containing conc. HCl (5 mL).

    • Add 1,1,3,3-Tetramethoxypropane (16.4 g, 100 mmol) dropwise.

    • Reflux for 4 hours. The mixture will initially clear and then may form a precipitate.

    • Isolation: Concentrate the solvent under reduced pressure to ~50 mL. Pour into cold water (200 mL). The product, 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid , precipitates as a white to off-white solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Analytical Validation:

  • 1H NMR (400 MHz, DMSO-d6): δ 13.1 (br s, 1H, COOH), 8.2 (d, 1H, Pyrazole-H), 7.9 (d, 1H, Ar-H3), 7.7 (dd, 1H, Ar-H4), 7.6 (d, 1H, Ar-H6), 7.5 (d, 1H, Pyrazole-H), 6.4 (t, 1H, Pyrazole-H).

  • Yield: Expect 75-80% overall yield.

Protocol B: Downstream Application - Synthesis of an SDHI Candidate

Objective: Conversion of the acid scaffold into a "Reverse Amide" SDHI candidate (analogous to Penthiopyrad or Fluxapyroxad structures but with inverted amide connectivity).

Reagents:

  • 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid (from Protocol A)

  • 3,4-Dichloroaniline (Representative aniline)

  • Thionyl Chloride (SOCl2) or Oxalyl Chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Methodology:

  • Acid Chloride Activation:

    • Suspend the scaffold (2.22 g, 10 mmol) in dry DCM (20 mL).

    • Add Thionyl Chloride (1.5 mL, 20 mmol) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution ceases and the solid dissolves.

    • Evaporate volatiles strictly in vacuo to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve 3,4-dichloroaniline (1.62 g, 10 mmol) and Triethylamine (2.1 mL, 15 mmol) in dry DCM (30 mL). Cool to 0°C.[3]

    • Add the crude acid chloride (dissolved in 10 mL DCM) dropwise to the aniline solution.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup & Isolation:

    • Wash the organic layer with 1M HCl (2 x 20 mL), Sat. NaHCO3 (2 x 20 mL), and Brine.

    • Dry over MgSO4 and concentrate.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Data Summary & Specifications

ParameterSpecification / Value
CAS Number 52505-53-8
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 168 - 172 °C
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa ~3.5 (Carboxylic acid)
Key Impurity 5-chloro-2-hydrazinylbenzoic acid (Must be <0.5%)

Safety & Handling (EHS)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Process Safety: The reaction with hydrazine is exothermic and potentially gas-generating. Perform in a fume hood. Residual hydrazine must be quenched with bleach (sodium hypochlorite) before disposal.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. J. Agric.[5][6] Food Chem. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid Product Sheet. Retrieved from [7]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles. Retrieved from

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides. Retrieved from

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Application Notes and Protocols: Development of Enzyme Inhibitors from Pyrazole Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic structure with two adjacent nitrogen atoms provides a versatile framework that can be readily functionalized to achieve high-affinity and selective interactions with a wide range of biological targets.[1] When combined with a benzoic acid moiety, the resulting pyrazole benzoic acid scaffold offers a powerful starting point for the design of enzyme inhibitors. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or form crucial salt bridge interactions with residues in an enzyme's active site, while the pyrazole and its substituents can be tailored to occupy specific hydrophobic pockets and provide directional interactions.

This guide provides a comprehensive overview of the workflow for developing novel enzyme inhibitors based on the pyrazole benzoic acid scaffold. We will use p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways, as an exemplary target to illustrate the principles and protocols involved.[3][4] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases such as rheumatoid arthritis, making it a well-validated target for therapeutic intervention.[3]

This document will guide researchers through the critical stages of inhibitor development, from rational design and chemical synthesis to biochemical screening and data analysis, providing both the "how" and the "why" behind each experimental step.

Section 1: Rationale and Design Strategy

The Privileged Pyrazole Benzoic Acid Scaffold

The utility of the pyrazole scaffold stems from its unique chemical properties:

  • Hydrogen Bonding: The N-unsubstituted pyrazole ring can simultaneously act as a hydrogen bond donor and acceptor.[1]

  • Synthetic Accessibility: The synthesis of pyrazole derivatives is well-established, allowing for straightforward exploration of structure-activity relationships (SAR).[5][6]

  • Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other heterocyclic rings, enabling fine-tuning of physicochemical properties.[7]

The addition of a benzoic acid group provides a strong anchoring point. In the context of p38 MAP kinase, for example, the urea group of many pyrazole-based inhibitors forms a critical bidentate hydrogen bond with the side chain of Glu71 in the hinge region of the ATP binding site. While not a benzoic acid, this highlights the importance of a well-placed hydrogen-bonding moiety. The carboxylic acid of a pyrazole benzoic acid inhibitor can engage in similar, potent interactions with key residues like Lys68 in other kinases.[8]

Structure-Activity Relationship (SAR) by Design

The goal of an SAR study is to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For a pyrazole benzoic acid scaffold targeting a kinase like p38, a typical strategy involves decorating three key positions:

  • N-1 Position of the Pyrazole: Substituents here can influence solubility and occupy the solvent-exposed region of the active site.

  • C-3/C-5 Positions of the Pyrazole: These positions are critical for establishing selectivity and potency. Bulky or specifically shaped groups can be introduced to interact with unique pockets within the target enzyme's active site.

  • The Benzoic Acid Moiety: While the carboxylate is often the primary anchor, modifications to the phenyl ring can further enhance binding or improve properties like cell permeability.

The overall workflow for inhibitor development follows a logical progression from concept to validated hit.

G R1_ketoester Substituted β-Ketoester plus + arrow_label Cyclocondensation (e.g., EtOH, Acetic Acid, Reflux) R2_hydrazine Hydrazinobenzoic Acid Derivative product Pyrazole Benzoic Acid Derivative arrow_label->product

Caption: General scheme for pyrazole benzoic acid synthesis.

Detailed Protocol: Synthesis of 4-(5-tert-butyl-1H-pyrazol-3-yl)benzoic acid

This protocol describes the synthesis of a model compound, demonstrating a common synthetic route.

Materials & Reagents:

  • Ethyl 4,4-dimethyl-3-oxopentanoate

  • 4-Hydrazinobenzoic acid hydrochloride

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 1M)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-hydrazinobenzoic acid hydrochloride (1.89 g, 10 mmol) and ethyl 4,4-dimethyl-3-oxopentanoate (1.86 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) and a few drops of glacial acetic acid (approx. 0.5 mL) to the flask. The acetic acid acts as a catalyst for the condensation.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature. The pyrazole ester product may begin to precipitate.

  • Hydrolysis (Saponification): To the reaction mixture, add a solution of NaOH (1.2 g, 30 mmol) in water (10 mL). Re-heat the mixture to reflux for 2 hours to hydrolyze the ethyl ester to the carboxylic acid.

  • Acidification and Isolation: After cooling, pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH ~3-4 by slowly adding 1M HCl. A precipitate of the final product, 4-(5-tert-butyl-1H-pyrazol-3-yl)benzoic acid, will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Scientist's Note: The use of glacial acetic acid as a catalyst facilitates the initial hydrazone formation, which is the rate-limiting step before the intramolecular cyclization to form the pyrazole ring. The final saponification step is a robust way to generate the target benzoic acid.

Section 3: Biochemical Assay and Screening

Once synthesized, the compounds must be tested for their ability to inhibit the target enzyme. A common method for kinases is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Less ATP remaining indicates higher enzyme activity.

Principle of the Kinase-Glo® Assay

The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method for determining kinase activity. The kinase reaction is performed, and then the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-luciferin reaction, where the amount of light produced is directly proportional to the ATP concentration.

G A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) A->B C Luciferase + Luciferin + O2 (in presence of remaining ATP) B->C D Light Output (Oxy-luciferin + AMP + PPi) C->D E Measure Luminescence (Plate Reader) D->E

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: IC50 Determination for a p38α Inhibitor

Materials & Reagents:

  • Recombinant human p38α MAP kinase

  • Myelin Basic Protein (MBP) as substrate

  • Adenosine Triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate luminometer

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Also include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix of p38α kinase and its substrate (MBP) in assay buffer. Add 10 µL of this mix to each well containing the test compounds and controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add 20 µL of the reagent to each well.

  • Signal Development: Incubate the plate for another 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Section 4: Data Analysis and Interpretation

The raw luminescence data is converted into percent inhibition, which is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Analysis Steps:

  • Normalization:

    • The "no inhibition" control (DMSO only) represents 0% inhibition.

    • The "no enzyme" control represents 100% inhibition.

    • Calculate percent inhibition for each test well using the formula: % Inhibition = 100 * (1 - (Signal_test - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

  • Curve Fitting: Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve.

  • IC50 Determination: The IC50 value is the concentration at the inflection point of the fitted sigmoidal curve.

Example SAR Data Table

The following table shows hypothetical IC50 data for a series of analogs based on the synthesized scaffold, illustrating how small changes can dramatically affect potency.

Compound IDR1 (at N-1)R2 (at C-5)p38α IC50 (nM)
LEAD-01 Htert-Butyl850
ANALOG-02 Methyltert-Butyl450
ANALOG-03 HCyclopentyl1200
ANALOG-04 HPhenyl75
ANALOG-05 H4-Fluorophenyl30

Interpretation:

  • Comparing LEAD-01 and ANALOG-03 suggests that a bulky, aliphatic group at the C-5 position is tolerated, but the tert-butyl is preferred over the cyclopentyl. [5]* The dramatic increase in potency for ANALOG-04 indicates a strong preference for an aromatic ring at the C-5 position, likely due to favorable π-stacking interactions in a hydrophobic pocket.

  • The further improvement with ANALOG-05 suggests that adding an electron-withdrawing fluorine atom to the phenyl ring enhances binding, possibly through additional polar interactions or by influencing the electronics of the phenyl ring. [9] This type of analysis guides the next round of synthesis, focusing on modifications that have shown a positive impact on inhibitory activity.

Conclusion

The pyrazole benzoic acid scaffold is a highly versatile and fruitful starting point for the development of potent and selective enzyme inhibitors. By combining rational design, efficient chemical synthesis, and robust biochemical screening, researchers can systematically explore the chemical space around this privileged structure. The iterative process of design, synthesis, and testing, guided by careful SAR analysis, is a powerful paradigm for advancing lead compounds toward clinical candidates. The protocols and strategies outlined in this guide provide a solid foundation for research groups aiming to discover novel therapeutics targeting a wide array of enzymes.

References

  • Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Source: Journal of Organic and Pharmaceutical Chemistry. URL: [Link]

  • Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Source: Semantic Scholar. URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: Molecules. URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: Molecules. URL: [Link]

  • Title: Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Source: Molecules. URL: [Link]

  • Title: Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Source: PubMed. URL: [Link]

  • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Source: RSC Medicinal Chemistry. URL: [Link]

Sources

Troubleshooting & Optimization

"common side reactions in the synthesis of substituted pyrazoles from hydrazines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted pyrazoles from hydrazines and 1,3-dicarbonyl compounds or their equivalents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Knorr Pyrazole Synthesis and Its Challenges

The condensation of a 1,3-dicarbonyl compound with a hydrazine, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry and a widely used method for preparing the pyrazole core, a key pharmacophore in numerous therapeutic agents.[1] While robust, this reaction is not without its complexities. The formation of side products can significantly impact yield, purity, and the overall efficiency of your synthesis. This guide will address the most common side reactions and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

Q1: I'm getting a mixture of two pyrazole isomers that are difficult to separate. What's causing this and how can I improve the regioselectivity?

A1: The formation of regioisomers is arguably the most common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. [2] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to two distinct reaction pathways.[1][2]

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[1][3]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. Conversely, the electronic nature of the substituent on the hydrazine influences the nucleophilicity of its two nitrogen atoms.

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and the final isomer ratio.[1][2]

  • Solvent Selection: The choice of solvent can have a dramatic effect on regioselectivity.

    • Standard Solvents: Aprotic polar solvents like DMF or NMP have shown better results than polar protic solvents such as ethanol, especially with aryl hydrazine hydrochlorides.[3][4]

    • Fluorinated Alcohols: The use of fluorinated solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity due to their unique hydrogen-bonding properties.[2]

  • pH Control: Carefully controlling the pH can favor the formation of one isomer over the other.

    • Acidic vs. Basic Conditions: For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acetic acid in toluene favors the 5-aminopyrazole, while sodium ethoxide in ethanol favors the 3-aminopyrazole.[3]

  • Strategic Use of Bulky Substituents: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to a single pathway.[1][3]

  • Characterization of Regioisomers: Unambiguous characterization is critical.

    • 1D and 2D NMR: While ¹H and ¹³C NMR provide initial information, 2D NMR techniques like NOESY are definitive for assigning regiochemistry by detecting the spatial proximity between protons.[2]

1,3-Dicarbonyl CompoundSubstituted HydrazineSolventIsomer Ratio (A:B)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol60:40
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineMethanol75:25
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineHFIP>98:2

Data is illustrative and based on trends reported in the literature.[1][2]

Issue 2: Low Yields Due to Incomplete Reaction or Side Products

Q2: My pyrazole synthesis is suffering from low yields. What are the likely side reactions, and how can I mitigate them?

A2: Low yields can stem from several factors, including incomplete conversion and the formation of various side products.

  • Formation of Stable Hydrazone Intermediates: The reaction may stall after the initial condensation to form a hydrazone, without subsequent cyclization.[3]

  • Formation of Pyrazoline Intermediates: Incomplete aromatization can lead to the isolation of pyrazoline byproducts.[5]

  • Hydrolysis of Starting Materials: β-Ketonitriles, used for the synthesis of aminopyrazoles, are prone to hydrolysis under acidic or basic conditions.[3]

  • Di-addition of Hydrazine: An excess of hydrazine can potentially react with both carbonyl groups of the 1,3-dicarbonyl compound.[5][6]

  • Degradation and Colored Impurities: Hydrazine and its derivatives can be unstable, and side reactions or oxidation can lead to colored impurities.[5]

G start Low Yield Observed purity Check Purity of Starting Materials (Hydrazine, Dicarbonyl) start->purity stoichiometry Verify Stoichiometry (Slight excess of hydrazine can be beneficial) purity->stoichiometry If pure conditions Optimize Reaction Conditions stoichiometry->conditions If correct workup Refine Workup & Purification conditions->workup If still low yield temp_time Increase Temperature or Reaction Time conditions->temp_time solvent Change Solvent conditions->solvent catalyst Add a Catalyst (e.g., acid or base) conditions->catalyst acid_wash Acidic Wash to Remove Unreacted Hydrazine workup->acid_wash charcoal Charcoal Treatment for Colored Impurities workup->charcoal chromatography Column Chromatography workup->chromatography

Caption: Troubleshooting workflow for low yields in pyrazole synthesis.

If you have isolated a stable hydrazone intermediate, consider the following to facilitate the cyclization step:

  • Isolate and Resubject: Isolate the hydrazone intermediate.

  • Screen Cyclization Conditions:

    • Thermal Cyclization: Dissolve the hydrazone in a high-boiling solvent (e.g., toluene, xylene, or DMF) and heat to reflux.

    • Acid Catalysis: Dissolve the hydrazone in a suitable solvent (e.g., ethanol or acetic acid) and add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

    • Base Catalysis: For certain substrates, a base (e.g., sodium ethoxide in ethanol) may promote cyclization.

  • Monitor Progress: Use TLC or LC-MS to monitor the conversion of the hydrazone to the pyrazole product.

Issue 3: N-Alkylation as an Unwanted Side Reaction

Q3: I'm observing what appears to be N-alkylation of my pyrazole product. How can this happen and how do I prevent it?

A3: While often a desired subsequent functionalization, unintended N-alkylation can occur if there are alkylating agents present in your reaction mixture, or if one of your starting materials or solvents can act as an alkylating agent under the reaction conditions. The pyrazole N-H is readily deprotonated, and the resulting pyrazolate anion is nucleophilic.[7]

  • Alkyl Halide Impurities: Impurities in your starting materials or solvents.

  • Reactive Intermediates: In complex reaction mixtures, in situ formation of species that can alkylate the pyrazole ring.

  • Solvent Participation: Certain solvents, under harsh conditions, could potentially act as alkylating agents.

  • Ensure Purity of Reagents: Use high-purity, freshly distilled solvents and verify the purity of your starting materials.

  • Control Reaction Temperature: Avoid excessive heat, which might promote decomposition or side reactions that could generate alkylating species.

  • Quenching: Upon completion of the pyrazole synthesis, ensure the reaction is properly quenched to neutralize any reactive species before workup and purification.

If N-alkylation is desired in a subsequent step, be aware that it also presents a regioselectivity challenge for unsymmetrical pyrazoles. The outcome is influenced by:

  • Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen.[8]

  • Solvent and Base System: The choice of solvent and base is critical for controlling the N1/N2 selectivity.[8] For instance, K₂CO₃ in DMSO is often effective for N1-alkylation.[8]

G cluster_0 Unsymmetrical Pyrazole cluster_1 Reaction cluster_2 Products pyrazole N-H alkylation Alkylation (R-X) pyrazole->alkylation N1_isomer N1-Alkylated Pyrazole (Major/Minor) alkylation->N1_isomer Attack at N1 N2_isomer N2-Alkylated Pyrazole (Major/Minor) alkylation->N2_isomer Attack at N2

Caption: N-alkylation of an unsymmetrical pyrazole leading to two regioisomers.

References

  • BenchChem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • El-Mekabaty, A., & El-Faham, A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4963.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry, 66(21), 7041-7045.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223.
  • Offer, J., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Štefane, B., & Iskra, J. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9639-9647.
  • C-H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Kumar, A., & Kumar, V. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29563-29583.
  • Li, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10846.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Pyrazole. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. ChemHelp ASAP. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2435-2441.
  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-513.

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Technical Support Center: Purification of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and its structurally related derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification.

I. Understanding the Core Challenges

The purification of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and its analogues can be a significant bottleneck in synthetic workflows. The inherent properties of this scaffold, including the presence of both acidic (carboxylic acid) and basic (pyrazole) moieties, alongside a chlorinated aromatic ring, contribute to a unique set of purification challenges. These often manifest as issues with crystallization, chromatographic separation, and the removal of persistent impurities.

A primary challenge is the potential for the formation of regioisomers during the initial synthesis, which can be difficult to separate from the desired product. Additionally, starting materials or byproducts from preceding steps can carry through, complicating the final purification. The amphoteric nature of the molecule can also lead to solubility issues in common solvent systems, making techniques like recrystallization less straightforward.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Crystallization and Recrystallization Issues

Q1: My 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivative is not crystallizing from common solvents. What should I do?

A1: This is a frequent issue stemming from a combination of factors including residual impurities, inappropriate solvent selection, and unfavorable supersaturation conditions.

  • Initial Troubleshooting Steps:

    • Confirm Purity: Before attempting recrystallization, analyze your crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the level and nature of impurities. Highly impure materials often resist crystallization.

    • Solvent Screening: A systematic solvent screen is crucial. Your ideal single-solvent system for recrystallization should fully dissolve the compound when hot but result in poor solubility when cold. For this class of compounds, consider polar protic solvents like ethanol, methanol, or isopropanol, as well as polar aprotic solvents like acetone or ethyl acetate.

    • Solvent/Anti-Solvent System: If a single solvent is ineffective, a solvent/anti-solvent system is a powerful alternative. Dissolve your compound in a good solvent (e.g., acetone, ethanol) at an elevated temperature and then slowly add a miscible anti-solvent (e.g., water, hexane) until turbidity is observed. Re-heat to clarify and then allow to cool slowly.

  • Advanced Strategies:

    • Seeding: If you have a small amount of pure material, adding a seed crystal can induce crystallization in a supersaturated solution.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Slow Evaporation: If the compound is moderately volatile, slow evaporation of a dilute solution in a suitable solvent can sometimes yield high-quality crystals.

Q2: I'm observing the formation of an oil or "oiling out" instead of crystals during cooling. How can I prevent this?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice.

  • Causality and Solutions:

    • High Impurity Levels: Impurities can disrupt the crystal lattice formation. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities.

    • Cooling Rate: Cooling the solution too quickly is a common cause. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Solvent Choice: The solvent may be too "good" even at low temperatures. Try a solvent system where the compound's solubility is lower at elevated temperatures. Alternatively, use a more viscous solvent which can slow down molecular motion and favor crystal growth over oiling.

    • Concentration: The initial concentration of your compound might be too high. Dilute the solution before cooling.

Chromatographic Purification Challenges

Q3: My compound is streaking or showing poor separation on a silica gel column. What mobile phase modifications can I try?

A3: The acidic nature of the carboxylic acid and the basic pyrazole ring can lead to strong interactions with the silica gel surface, causing streaking and poor resolution.

  • Mobile Phase Additives:

    • Acidic Modifier: To suppress the ionization of the carboxylic acid and reduce its interaction with the silica, add a small amount of a volatile acid to your mobile phase. Acetic acid (0.5-2%) or formic acid are common choices. This protonates the carboxylate, making the compound less polar and improving its elution profile.

    • Basic Modifier: Conversely, the pyrazole nitrogen can interact with acidic sites on the silica. While less common for acidic compounds, in some cases, a small amount of a volatile base like triethylamine (0.1-0.5%) can improve peak shape, though this is generally not the first choice for a benzoic acid derivative.

  • Solvent System Optimization:

    • A typical mobile phase for these compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Gradually increasing the polarity of the mobile phase will elute the compound.

    • For more polar derivatives, consider using dichloromethane/methanol or ethyl acetate/methanol gradients.

  • Alternative Stationary Phases:

    • If silica gel proves problematic, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity. Reverse-phase chromatography (C18) is also an excellent option, particularly for more polar derivatives.

Q4: How can I effectively remove a regioisomeric impurity that co-elutes with my desired product?

A4: The separation of regioisomers is a classic purification challenge.

  • High-Resolution Chromatography:

    • Shallow Gradients: Employ a very shallow gradient in your column chromatography. This increases the resolution between closely eluting compounds.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating stubborn isomers. The higher efficiency of HPLC columns provides superior resolution compared to standard flash chromatography.

  • Chemical Derivatization:

    • In some cases, you can temporarily derivatize your mixture to alter the physical properties of the isomers, making them easier to separate. For example, esterification of the carboxylic acid can change the polarity and potentially improve chromatographic separation. The ester can then be hydrolyzed to regenerate the desired acid.[1]

  • Recrystallization under Optimized Conditions:

    • Even if initial recrystallization attempts failed to separate the isomers, systematically screening a wider range of solvents and solvent mixtures may reveal a system where the two isomers have significantly different solubilities, allowing for fractional crystallization.

Impurity Profiling and Removal

Q5: What are the common impurities I should expect in the synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid?

A5: Common impurities often arise from the starting materials or side reactions during the synthesis.

  • Starting Materials: Unreacted 2-chloro-5-fluorobenzonitrile or the corresponding benzoic acid, and unreacted pyrazole are common.

  • Regioisomers: Depending on the synthetic route, you may have the isomeric product where the pyrazole is attached at a different position on the benzoic acid ring.

  • Hydrolysis Products: If the synthesis starts from a nitrile, incomplete hydrolysis will leave the corresponding amide as an impurity.

  • Decarboxylation Products: Under harsh thermal or acidic/basic conditions, the benzoic acid moiety can undergo decarboxylation.

Q6: I have a persistent colored impurity in my final product. How can I remove it?

A6: Colored impurities are often highly conjugated organic molecules present in small amounts.

  • Activated Charcoal (Carbon) Treatment:

    • Dissolve your crude product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

    • Heat the mixture gently with stirring for 10-15 minutes.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Crystallize the product from the filtrate.

    • Caution: Activated charcoal can also adsorb your product, leading to a decrease in yield. Use it judiciously.

  • Acid-Base Extraction: The basic nature of pyrazoles can be exploited for purification.[2] Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid can protonate the pyrazole, potentially leaving non-basic colored impurities in the organic layer.[2] The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]

III. Experimental Protocols and Data

Protocol 1: General Recrystallization Procedure (Solvent/Anti-Solvent)
  • Place the crude 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivative in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., hot ethanol) to just dissolve the solid.

  • While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Table 1: Recommended Solvent Systems for Purification
Purification MethodRecommended Solvents/Mobile PhasesTarget Impurities
RecrystallizationEthanol/Water, Isopropanol/Hexane, Acetone/WaterStarting materials, less polar byproducts
Column Chromatography (Silica)Hexane/Ethyl Acetate + 1% Acetic AcidRegioisomers, polar impurities
Column Chromatography (Silica)Dichloromethane/Methanol + 0.5% Acetic AcidHighly polar impurities, baseline material
Preparative HPLC (Reverse Phase)Water/Acetonitrile + 0.1% Formic AcidClosely eluting isomers, trace impurities

IV. Visualization of Purification Workflow

Diagram 1: Decision-Making Flowchart for Purification

Purification_Workflow start Crude Product tlc_lcms TLC/LC-MS Analysis start->tlc_lcms is_pure Purity > 95%? tlc_lcms->is_pure recrystallize Recrystallization is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes success_recrys Successful? recrystallize->success_recrys column_chrom Column Chromatography success_recrys->column_chrom No success_recrys->final_product Yes is_separable Isomers Separable? column_chrom->is_separable prep_hplc Preparative HPLC is_separable->prep_hplc No is_separable->final_product Yes prep_hplc->final_product end Further Characterization final_product->end

Caption: A decision tree for selecting the appropriate purification method.

V. Concluding Remarks

The purification of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and its derivatives requires a systematic and often multi-step approach. By understanding the chemical nature of the target molecule and potential impurities, researchers can rationally design effective purification strategies. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each derivative may present unique challenges requiring specific optimization. Careful analytical monitoring at each stage is paramount to achieving the desired purity for downstream applications.

References

  • Goossen, L. J., & Rodriguez, N. (2007). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 46(32), 6064-6067. Available from: [Link]

  • Serio, M. A., Kroo, E., & Bassilakis, R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 775-783. Available from: [Link]

  • Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 8526-8534. Available from: [Link]

  • Wikipedia contributors. (2024, February 19). Benzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved 19:45, February 26, 2026, from [Link]

  • Indahl, S. R., & Scheline, R. R. (1971). Decarboxylation and demethylation of some phenolic benzoic acid derivatives by rat caecal contents. Journal of Pharmacy and Pharmacology, 23(5), 389-391. Available from: [Link]

  • Saeed, A., & Abbas, N. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available from: [Link]

  • Yartsev, Y., Palchikov, V., Gaponov, A., & Shishkina, S. (2017). Crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 876-879. Available from: [Link]

  • Cheméo. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved February 26, 2026, from [Link]

  • Anacletus, F. C., & Kumar, S. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2349-2354. Available from: [Link]

  • Baluja, S., & Chanda, S. (2017). Synthesis and Antimicrobial Screening of Some Novel Chloroquinolines in DMF and DMSO. International Journal of Bioorganic Chemistry, 2(3), 118-124. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Kim, B. R., Sung, G. H., Ryu, K. E., Lee, S.-G., Yoon, H. J., Shin, D.-S., & Yoon, Y.-J. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications, 51(83), 15266-15269. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved February 26, 2026, from [Link]

  • Kitamura, M., & Nakai, T. (2020). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate. Available from: [Link]

  • PubChemLite. (n.d.). 2-chloro-5-(1h-pyrazol-1-yl)benzoic acid. Retrieved February 26, 2026, from [Link]

  • Al-Obaidi, H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 28(20), 7058. Available from: [Link]

  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available from: [Link]

  • PubChem. (n.d.). 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid. Retrieved February 26, 2026, from [Link]

  • El-Sayed, N. N. E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available from: [Link]

  • Al-Obaidi, H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 28(20), 7058. Available from: [Link]

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1146-1155. Available from: [Link]

  • Tumosienė, I., Kantminienė, K., Stasevych, M., Musyanovych, R., & Novikov, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. Available from: [Link]

  • Amanote Research. (2019). Synthesis of 1-(5-Chloro-2-Hydroxy - Amanote Research. Retrieved February 26, 2026, from [Link]

  • Al-Obaidi, H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 935. Available from: [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Al-Obaidi, H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. Available from: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. Retrieved February 26, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. Journal of Medicinal Chemistry, 57(12), 5318-5332. Available from: [Link]

  • Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, 16(2), 1083-1090. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in Coupling Reactions of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the coupling reactions of pyrazole carboxylic acids. The content is structured in a question-and-answer format to directly address specific experimental challenges.

First Principles: The Unique Challenges of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are invaluable building blocks in medicinal chemistry and materials science.[1] However, their unique structure presents a distinct set of challenges in standard coupling reactions. Unlike simple aryl carboxylic acids, these molecules possess:

  • An Acidic N-H Proton: The pyrazole ring's N-H proton is acidic and can be deprotonated by bases used in coupling reactions, leading to competing side reactions or altered reactivity.[2][3]

  • Risk of Decarboxylation: The heterocyclic ring can facilitate the loss of the carboxylic acid group as CO2, particularly at the elevated temperatures often required for cross-coupling reactions.[4][5]

  • Coordination to Metal Catalysts: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the metal center (e.g., Palladium, Copper) and potentially inhibiting catalysis.[3]

  • Regioselectivity Issues: Unsymmetrically substituted pyrazoles can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[6][7]

Understanding these intrinsic properties is the first step toward effective troubleshooting.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a systematic approach to diagnose the problem. The following workflow outlines a logical sequence of investigation.

G cluster_analysis Analysis Results cluster_solutions Potential Solutions start Low or No Yield reagents Check Reagent Quality & Stoichiometry (Purity, Age, Anhydrous/Degassed) start->reagents setup Verify Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) setup->analysis no_reaction Only Starting Material (SM) Present analysis->no_reaction If... decomposition SM Decomposition / Complex Mixture analysis->decomposition If... side_products Desired Product + Byproducts analysis->side_products If... sol_no_reaction Increase Reactivity: - Higher Temperature - More Active Catalyst/Reagent - Different Solvent no_reaction->sol_no_reaction sol_decomposition Improve Stability: - Lower Temperature - Milder Base/Reagents - Shorter Reaction Time decomposition->sol_decomposition sol_side_products Enhance Selectivity: - Optimize Stoichiometry - Change Ligand/Base - Screen Additives side_products->sol_side_products

Caption: A logical guide for troubleshooting common coupling reaction issues.

Part 1: Amide Coupling Reactions

Amide bond formation is one of the most common transformations performed with pyrazole carboxylic acids. Low yields are frequently encountered due to the electronic properties of the pyrazole ring and steric hindrance.[8][9]

Q1: My amide coupling reaction shows low or no conversion. What are the primary factors to investigate?

A1: When faced with low conversion, a systematic review of your reagents and conditions is the first step.

  • Cause 1: Ineffective Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid to form a highly reactive intermediate. If this step is inefficient, the reaction will not proceed.

    • Troubleshooting:

      • Reagent Choice: Standard reagents like DCC/DMAP can sometimes be insufficient.[9] Consider more potent activating agents like HATU, HBTU, or T3P. For sterically hindered acids or electron-poor amines, converting the acid to an acyl fluoride in situ can be highly effective.[8]

      • Reagent Quality: Coupling reagents are often moisture-sensitive. Use a fresh bottle or a properly stored reagent.

      • Solvent: Ensure you are using an anhydrous, polar aprotic solvent like DMF or DMAc.[10] Residual water will hydrolyze the activated intermediate.

  • Cause 2: Low Nucleophilicity of the Amine: The amine partner may not be reactive enough to attack the activated carboxylic acid, a common issue with electron-deficient anilines or hindered amines.[8]

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation barrier. However, monitor for decomposition.

      • Base Selection: The choice of base is critical. A non-nucleophilic organic base like DIPEA or 2,6-lutidine is standard. Ensure at least 2-3 equivalents are used to neutralize the acid and any HCl salts from the amine.

  • Cause 3: Interference from Pyrazole N-H: The acidic N-H on the pyrazole ring can be deprotonated by the base, creating a competing nucleophile.[9]

    • Troubleshooting:

      • Protecting Group: If other methods fail, consider protecting the pyrazole nitrogen with a group like BOC (di-tert-butyl-dicarbonate), which can be removed later.[9] This is often the most robust solution for complex substrates.

Q2: I'm observing significant byproduct formation in my amide coupling. How do I identify and minimize these?

A2: Byproduct formation is a clear sign that a competing reaction pathway is active. Identifying the byproduct is key to solving the problem.

  • Identification: The best approach is to use a combination of analytical techniques on the crude reaction mixture.[6][11]

    • LC-MS: Ideal for identifying the molecular weights of all components, including unreacted starting materials, the desired product, and byproducts.[11]

    • NMR Spectroscopy: Provides structural information to elucidate the identity of isolated byproducts.[6]

  • Common Byproducts & Solutions:

    • N-Acylurea (from Carbodiimides): If using DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the reaction.

      • Solution: Add a nucleophilic catalyst like HOBt or DMAP. These additives trap the O-acylisourea to form a more stable activated ester, preventing rearrangement.[12]

    • Dimerization/Polymerization: If the pyrazole N-H acts as a nucleophile, it can react with an activated acid molecule, leading to dimers or oligomers.

      • Solution: As mentioned in Q1, protect the pyrazole nitrogen. Alternatively, using the amine as a slight limiting reagent can sometimes minimize this.[11]

Coupling Reagent Common Use Case Potential Pitfall / Byproduct Mitigation Strategy
DCC/EDC General purpose, cost-effectiveRacemization (for chiral acids), N-Acylurea formationAdd HOBt or HOAt to suppress side reactions[12]
HATU/HBTU Hindered substrates, fast reactionsCan be sensitive to moistureUse anhydrous solvents and fresh reagents
T3P® (Propylphosphonic Anhydride) Low epimerization, easy workupRequires stoichiometric baseExcellent for sensitive or valuable substrates
Acyl Fluoride (in situ) Electron-deficient amines, hindered substratesRequires a fluoride source (e.g., PyFluor)Highly effective for challenging couplings[8]

Table 1: Comparison of common amide coupling reagents and troubleshooting tips.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) are powerful but sensitive to numerous variables. For pyrazole carboxylic acids, the primary challenge is often preventing decarboxylation while achieving high catalytic turnover.

Q3: My Suzuki-Miyaura coupling is failing or giving very low yield. What are the first things to check?

A3: A failed Suzuki reaction is almost always due to an issue with the catalyst, base, or reaction environment.[13]

  • Cause 1: Inactive Catalyst: The active catalyst is a Pd(0) species. If this species is not generated or is deactivated, the reaction will not proceed.[14]

    • Troubleshooting:

      • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that degassed solvents are used.[14][15]

      • Catalyst Source: Use a reliable palladium source. Modern pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are often more effective than older sources like Pd(OAc)₂ because they cleanly and efficiently generate the active LPd(0) species.[15]

      • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For pyrazole substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[14]

  • Cause 2: Ineffective Base/Transmetalation: The base plays a crucial role in activating the boronic acid for the transmetalation step, which is often rate-limiting.[16]

    • Troubleshooting:

      • Base Strength & Solubility: The choice of base is critical and often depends on the solvent. A common system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water.[11] Stronger bases like NaOtBu might be needed for less reactive substrates but can promote side reactions.[15] The base must have some solubility in the reaction medium to be effective.

      • Water Content: In many Suzuki reactions, a small amount of water is necessary to help dissolve the base and facilitate the catalytic cycle. However, too much water can lead to unwanted hydrolysis and protodeboronation.[14]

  • Cause 3: Protodeboronation: This is a major side reaction where the boronic acid is cleaved and replaced by a hydrogen atom, consuming the starting material without forming the product.[14]

    • Solution: This is often caused by excessive temperature or an overly strong base. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) or switching to a milder base like K₃PO₄.[14][15]

Q4: I suspect my pyrazole carboxylic acid is decarboxylating under my cross-coupling conditions. How can I confirm this and prevent it?

A4: Decarboxylation is a significant risk, especially with heating.[5] Confirmation and prevention are key.

  • Confirmation:

    • Analyze the Crude Mixture: Use LC-MS to look for a mass corresponding to your starting material minus 44 Da (the mass of CO₂).[11]

    • Isolate and Characterize: If the decarboxylated byproduct is the major component, purify it and confirm its structure by ¹H NMR. The proton that replaces the -COOH group will have a characteristic chemical shift.

  • Prevention: The goal is to make the desired coupling reaction kinetically faster than the undesired decarboxylation.

    • Lower the Temperature: This is the most effective strategy. Screen temperatures from 60 °C to 90 °C. Microwave-assisted synthesis can sometimes promote rapid coupling at lower bulk temperatures.[17]

    • Use a More Active Catalyst System: A highly active catalyst can achieve a good reaction rate at a lower temperature. Experiment with different palladium pre-catalysts and ligands. For example, a catalyst system that is highly active at 80 °C is preferable to one that requires 110 °C.[15]

    • Change the Base: Very strong bases can sometimes promote decarboxylation. Screen weaker inorganic bases like K₃PO₄ or K₂CO₃.[15]

    • Decarboxylative Coupling as an Alternative: In some cases, embracing the decarboxylation can be a viable synthetic strategy. Specific copper- or palladium-catalyzed methods are designed to perform C-H activation or coupling directly from the carboxylic acid via an in-situ decarboxylation event.[18][19]

G cluster_paths Competing Pathways cluster_solutions Solutions start High Temperature + Base path_coupling Desired Cross-Coupling (Faster at Lower Temp with Active Catalyst) start->path_coupling Goal: Promote this path path_decarbox Undesired Decarboxylation (Rate increases significantly with Temp) start->path_decarbox Problem: This path dominates sol_cat Use More Active Catalyst/Ligand System path_coupling->sol_cat Accelerate with sol_temp Lower Reaction Temperature path_decarbox->sol_temp Inhibit by sol_base Screen Milder Bases path_decarbox->sol_base Inhibit by

Caption: Decision logic for mitigating undesired decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling pyrazole carboxylic acids with primary or secondary amines.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.2 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.1 M solution) via syringe.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[20]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a pyrazole-halide carboxylic acid with a boronic acid.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the pyrazole-halide carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.[15]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start by screening 80 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for both product formation and decarboxylation of the starting material.

  • Workup: After cooling to room temperature, dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Analytical Workflow for Reaction Mixture Analysis

A small aliquot of the crude reaction mixture can provide immense insight into the reaction's progress and potential side products.[6]

  • Sample Preparation: Take a small sample (e.g., 10-20 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) in a 1.5 mL vial.

  • TLC Analysis: Spot the diluted sample on a TLC plate alongside your starting materials. This provides a quick visual check for the consumption of starting materials and the formation of new spots (products/byproducts).[20]

  • LC-MS Analysis: Inject the diluted sample into an LC-MS instrument. This will separate the components and provide their mass-to-charge ratio, allowing you to confirm the presence of your desired product and identify potential byproducts like decarboxylated starting material or homocoupled products.[11]

  • ¹H NMR Analysis: For a more detailed picture, perform a workup on a small portion of the reaction mixture and take a crude ¹H NMR. This can help quantify the ratio of product to starting material and reveal characteristic peaks of known side products.[6]

References

[1] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [6] Identifying and removing byproducts in pyrazole synthesis. BenchChem. Available at: [11] Identifying side products in reactions with 3-Chloro-3H-pyrazole. BenchChem. Available at: [21] Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. PMC. Available at: [18] Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [22] Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [4] Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [15] Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. BenchChem. Available at: [7] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem. Available at: [13] Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [19] Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega (ACS Publications). Available at: [5] Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available at: [2] Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Available at: [10] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [14] Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem. Available at: [3] Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Available at: [23] Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate. Available at: [24] Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [8] A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [25] Pyrazole synthesis. Organic Chemistry Portal. Available at: [12] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [26] Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [9] Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Available at: [17] Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [16] Suzuki Coupling. Organic Chemistry Portal. Available at: [20] SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at:

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Technical Support Center: Improving the Regioselectivity of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective synthesis of substituted pyrazoles. For researchers in medicinal chemistry and materials science, controlling which regioisomer is formed during synthesis is a critical challenge, as different isomers can possess vastly different biological activities and physical properties.

This guide is designed to provide you with the causal logic behind experimental choices, empowering you to not only solve immediate issues but also to design more robust and selective syntheses in the future.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a common issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over others in a chemical reaction. The most common route to pyrazoles, the Knorr synthesis, involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can produce two different regioisomeric pyrazoles because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[3] Controlling the reaction to yield a single, desired isomer is a frequent and critical challenge.[3][4]

Q2: What are the primary factors that control the regiochemical outcome of the reaction?

A2: The regioselectivity of the Knorr pyrazole synthesis is governed by a complex interplay of several factors:[3][5]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups (EWGs) on the dicarbonyl compound will activate the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine reactant can physically block the approach of the nucleophile, directing it to the less sterically hindered carbonyl group.[3][4]

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically influence which isomer is favored.[3][4] For example, acidic conditions can protonate a carbonyl group, altering its reactivity and potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q3: How can I unambiguously determine the structure of my pyrazole regioisomers?

A3: The definitive method for assigning regiochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques.

  • ¹H and ¹³C NMR: These initial spectra will show different chemical shifts for the pyrazole ring and substituent protons and carbons between the two isomers.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for isomer differentiation.[3] A NOESY experiment detects spatial proximity between protons. For instance, a cross-peak between the protons of a substituent on N1 and a substituent on C5 will confirm their proximity and thus the isomeric structure, an interaction that would be absent in the other regioisomer.[6][7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm connectivity, for example, by observing a correlation from the N-alkyl protons to the C3 and C5 carbons of the pyrazole ring, which helps in assigning the correct structure.[6][8]

Q4: Are there alternative synthetic methods that offer better intrinsic regioselectivity?

A4: Yes, when the classical Knorr condensation fails to provide the desired selectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Substrates like β-enaminones or α,β-unsaturated ketones can be used in place of 1,3-diketones.[4][9] These surrogates often have a pre-defined difference in reactivity at the electrophilic centers, forcing the reaction to proceed with high regioselectivity.[4]

  • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene offers a completely different and often highly regioselective pathway to the pyrazole core.[4][10]

  • Multicomponent Reactions (MCRs): Catalyzed, one-pot MCRs can provide regioselective access to complex, highly substituted pyrazoles.[4][9]

Troubleshooting Guides

This section addresses specific issues you may encounter in the lab.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) cond_check Analyze Reaction Conditions start->cond_check solvent Change Solvent System cond_check->solvent Is solvent standard (EtOH)? ph Modify pH (Acidic/Basic) cond_check->ph Is reaction neutral? temp Adjust Temperature cond_check->temp Is reaction at RT or reflux? substrate_mod Substrate Modification Strategy cond_check->substrate_mod Condition changes insufficient? success Success: High Regioselectivity Achieved solvent->success Fluorinated alcohols often improve selectivity ph->success Acid or base catalysis can direct attack temp->success Low temp may favor kinetic product surrogate Use Dicarbonyl Surrogate (e.g., Enaminone) substrate_mod->surrogate alt_route Alternative Synthetic Route (e.g., 1,3-Dipolar Cycloaddition) substrate_mod->alt_route surrogate->success alt_route->success

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Solutions:

  • Modify Reaction pH: The direction of the initial nucleophilic attack can often be controlled by pH.[4]

    • Acidic Conditions (e.g., glacial acetic acid): Protonation occurs preferentially on the more basic carbonyl oxygen (often the one adjacent to a more electron-donating group). This can enhance the electrophilicity of that carbonyl carbon, directing the attack of the hydrazine.[3][11]

    • Basic Conditions (e.g., sodium acetate): Under basic conditions, the more nucleophilic nitrogen atom of the substituted hydrazine (typically the unsubstituted NH₂) attacks first. The selectivity is then often governed by the electrophilicity of the carbonyl carbons.[4]

  • Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity.[4]

    • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in favor of one isomer through their unique hydrogen-bonding properties.[4][12]

    • Aprotic vs. Protic: For aryl hydrazines, aprotic dipolar solvents like DMF or NMP have sometimes given better results than traditional polar protic solvents like ethanol.[13]

  • Temperature Control: The reaction may be under thermodynamic or kinetic control.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may favor the kinetically controlled product, which forms via the lower energy transition state.

    • Higher Temperature: Refluxing may favor the more stable, thermodynamically controlled product. Experimenting at both ends of the temperature spectrum can reveal if control is possible.

Issue 2: The reaction is highly selective, but for the wrong regioisomer.

This occurs when the intrinsic electronic and steric properties of your substrates strongly favor the undesired product under standard conditions.

Solutions:

  • Employ a Dicarbonyl Surrogate: This is often the most effective solution. Instead of a 1,3-diketone, use a reactant where the regiochemistry is pre-determined.

    • β-Enaminones: These compounds have one of the carbonyl groups masked as an enamine. The remaining ketone is much more electrophilic, ensuring the initial attack of the hydrazine occurs there, leading to a single product.[4]

    • α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines first forms a pyrazoline intermediate via Michael addition, which is then oxidized to the pyrazole. This pathway offers a different regiochemical control mechanism.[1]

  • Switch to an Alternative Synthetic Strategy:

    • 1,3-Dipolar Cycloaddition: A reaction between a nitrile imine (generated in situ from a hydrazonyl chloride) and an enolate of a 1,3-dicarbonyl compound can provide regioselective access to polysubstituted pyrazoles.[14]

    • Catalytic Approaches: Modern methods using catalysts, such as cerium[15] or ruthenium[16], can enable novel, highly regioselective pathways from different starting materials like diols.

Data-Driven Insights: The Power of Solvent Choice

The effect of solvent on regioselectivity can be profound. The table below summarizes data from the reaction of an unsymmetrical diketone with methylhydrazine, highlighting the dramatic improvement seen with fluorinated alcohols.[3]

SolventTemperature (°C)Isomer Ratio (A : B)Reference
Ethanol (EtOH)2555 : 45[3]
Dichloromethane (DCM)2560 : 40[3]
Toluene2562 : 38[3]
Trifluoroethanol (TFE) 25 95 : 5 [3][12]
Hexafluoroisopropanol (HFIP) 25 >99 : 1 [3][4]

Caption: Regioisomeric ratio of pyrazoles from a 1,3-diketone and methylhydrazine in various solvents.

Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP

This protocol describes a general procedure for achieving high regioselectivity using a fluorinated alcohol as the solvent.[4]

Reaction Scheme & Mechanism:

G cluster_mech Mechanism: Directing Effect of HFIP diketone R1-CO-CH2-CO-R2 intermediate [Transition State Complex] HFIP H-bonds to carbonyls, differentially activating one site diketone->intermediate hydrazine Me-NH-NH2 hydrazine->intermediate hfip HFIP (Solvent) hfip->intermediate H-bonding product Major Regioisomer (e.g., N1-Me next to R1) intermediate->product Cyclization & Dehydration

Caption: HFIP's role in directing regioselectivity.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • At room temperature, add methylhydrazine (1.1 mmol, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and confirm the isomeric ratio using ¹H NMR and NOESY spectroscopy.[3][4]

References
  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (2022). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. (2013). PubMed. [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Molecules. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 27, 2026, from [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (2022). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. ACS Publications. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 27, 2026, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers investigating the degradation pathways of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid. This document provides practical, in-depth answers to common experimental challenges, backed by established scientific principles. It is designed for professionals in analytical chemistry, drug metabolism, and environmental science.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and analysis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Question 1: What are the expected major degradation pathways for this compound?

Answer: Based on its chemical structure, 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is susceptible to several degradation pathways under both abiotic (chemical) and biotic (metabolic) conditions. The pyrazole ring is generally considered a metabolically stable heterocycle, which is why it is frequently used in drug discovery.[1][2] However, the overall molecule has several potential sites for degradation:

  • Hydrolysis: The amide-like linkage between the benzoic acid and the pyrazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally a high-energy process.

  • Oxidation: The pyrazole and benzene rings are potential sites for oxidation, primarily mediated by cytochrome P450 enzymes in metabolic systems.[3] This can lead to the formation of hydroxylated metabolites. N-oxidation at the pyrazole nitrogen is also a possibility.[4]

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2) under thermal stress or in certain subcritical water conditions, which would yield 4-chloro-1-phenyl-1H-pyrazole.[5]

  • Dehalogenation: The chloro-substituent on the benzene ring may be removed through reductive or oxidative dehalogenation, particularly in microbial degradation pathways. This would result in the formation of 2-(1H-pyrazol-1-yl)benzoic acid.

  • Ring Cleavage: While less common due to the aromaticity and stability of the pyrazole ring, cleavage of the heterocyclic ring can occur under harsh oxidative conditions or via specific microbial pathways.[6]

Question 2: What are the most suitable analytical techniques to monitor the degradation of this compound and its products?

Answer: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector is the gold standard for this type of analysis.

  • For Quantification: HPLC with UV detection is highly effective.[7][8] A photodiode array (PDA) detector is recommended as it allows for the simultaneous monitoring of multiple wavelengths and can help in peak purity assessment. The aromatic nature of the compound suggests strong absorbance in the UV range, likely between 210-300 nm.

  • For Identification: For identifying unknown degradation products, HPLC coupled with Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) like TOF or Orbitrap, is indispensable.[9] MS provides molecular weight information, and tandem MS (MS/MS) provides fragmentation data that is crucial for structural elucidation of metabolites and degradants.[9]

Question 3: How can I differentiate between biotic (metabolic) and abiotic (chemical) degradation?

Answer: The key is to use proper controls in your experimental setup. To isolate abiotic degradation, perform your experiment in a sterile matrix (e.g., sterile buffer, heat-inactivated liver microsomes). To observe biotic degradation, use a biologically active system (e.g., live microbial culture, active liver microsomes).

  • Control 1 (Abiotic): Incubate the compound in a sterile buffer or the experimental medium without the biological component (e.g., no cells, no enzymes).

  • Control 2 (Biotic Blank): Incubate the biological system without the compound to monitor for any interfering endogenous peaks.

  • Test Sample: Incubate the compound with the active biological system.

By comparing the degradation profiles of the test sample to the abiotic control, you can identify degradation products formed exclusively through biological activity.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am not detecting any degradation of my compound.

  • Possible Cause: The compound is highly stable under the tested conditions. Pyrazole-containing molecules are known for their metabolic stability.[1][2]

    • Solution: Increase the severity of the stress conditions as recommended by ICH guidelines for forced degradation studies.[10][11] For chemical degradation, increase the concentration of the acid/base/oxidizing agent, the temperature, or the exposure time. For metabolic studies, increase the incubation time or the concentration of the biological material (e.g., liver microsomes).

  • Possible Cause: Insufficient analytical sensitivity.

    • Solution: Optimize your analytical method. If using HPLC-UV, ensure you are monitoring at the wavelength of maximum absorbance (λmax). If using LC-MS, optimize ionization source parameters (e.g., capillary voltage, gas flow) to maximize the signal for the parent compound and potential products.

  • Possible Cause: The degradation products are not being detected.

    • Solution: Ensure your analytical method is a "stability-indicating method," meaning it can separate the parent compound from its degradation products.[12][13] If co-elution is suspected, modify the HPLC gradient, mobile phase pH, or change the column chemistry.

Problem 2: My chromatographic peak shape is poor (e.g., tailing, fronting).

  • Possible Cause: Secondary interactions with the column stationary phase. The benzoic acid moiety is acidic, and the pyrazole ring has basic nitrogens, making the molecule amphipathic.

    • Solution 1 (Mobile Phase pH): Adjust the pH of the aqueous mobile phase. To improve the peak shape of the acidic parent compound, set the mobile phase pH at least 2 units below its pKa to keep it in a neutral, protonated state. Conversely, a higher pH may be needed for basic degradants. A pH of around 2.5-3.5 using a formic acid or phosphate buffer is a good starting point.

    • Solution 2 (Column Choice): Use a high-purity silica column with end-capping to minimize interactions with residual silanols.

  • Possible Cause: Sample solvent is incompatible with the mobile phase.

    • Solution: Dissolve and dilute your sample in a solvent that is as close in composition to the initial mobile phase as possible.[7] Injecting a sample in a strong, non-polar solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause peak distortion.

Problem 3: I see many small peaks in my chromatogram and cannot identify them.

  • Possible Cause: Non-specific degradation or matrix interference.

    • Solution 1 (Systematic Approach): This is where a forced degradation study is essential.[4][10] By systematically stressing the compound under acidic, basic, oxidative, photolytic, and thermal conditions, you can generate specific degradation products. Analyzing these samples helps create a "fingerprint" of expected degradants, making it easier to identify them in more complex stability samples.

    • Solution 2 (High-Resolution MS): Use LC-HRMS to obtain accurate mass measurements for each unknown peak. This allows you to predict the elemental composition of the degradation product and propose a structure. For example, a mass increase of +15.9949 Da strongly suggests the addition of an oxygen atom (hydroxylation or N-oxide formation). A loss of -44.9877 Da suggests decarboxylation.

Part 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines a standard workflow for investigating the intrinsic stability of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, as guided by ICH Q1A(R2).[11]

Objective: To generate likely degradation products and establish a stability-indicating analytical method.

Materials:

  • 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (API)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid

  • Class A glassware

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the API in acetonitrile.

  • Stress Conditions (target 5-20% degradation[11]):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Heat at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid API and a solution (100 µg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze using the HPLC-PDA/MS method described below.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (1M HCl, 80°C) API->Acid Base Base Hydrolysis (1M NaOH, RT) API->Base Oxidation Oxidation (30% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid & Solution) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA-MS Analysis Neutralize->HPLC Elucidate Identify Degradants & Elucidate Pathways HPLC->Elucidate

Caption: Workflow for a typical forced degradation study.

Protocol 2: Generic Stability-Indicating HPLC-MS Method

Objective: To separate and detect 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Gradient 5% B to 95% B over 15 minA broad gradient is necessary to elute both polar and non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak overload and distortion.
UV/PDA Detection 254 nm & Scan 200-400 nm254 nm is a common wavelength for aromatic compounds; scanning provides spectral data.
MS Detector ESI in both Positive & Negative ModePositive mode will detect protonated molecules [M+H]⁺. Negative mode will detect deprotonated molecules [M-H]⁻, which is ideal for the carboxylic acid.
Hypothetical Degradation Pathway Diagram

Degradation_Pathways cluster_products Potential Degradation Products Parent 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid Hydroxylated Hydroxylated Metabolite (+O) Parent->Hydroxylated Oxidation (CYP450) Decarboxylated Decarboxylated Product (-CO₂) Parent->Decarboxylated Thermal Stress Dechlorinated Dechlorinated Product (-Cl, +H) Parent->Dechlorinated Reductive Dehalogenation N_Oxide Pyrazole N-Oxide (+O) Parent->N_Oxide Oxidation

Caption: Hypothetical degradation pathways of the target compound.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Source: IJCPA. URL: [Link]

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Source: ResearchGate. URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: ScienceDirect. URL: [Link]

  • Title: Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Source: Asian Journal of Research in Chemistry. URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass. URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: Pharmaceutical Outsourcing. URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Source: ResearchGate. URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals. Source: Pharmaceutical Technology. URL: [Link]

  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Source: ResearchGate. URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Source: Wiley Online Library. URL: [Link]

  • Title: Degradation of benzoic acid and its derivatives in subcritical water. Source: PubMed. URL: [Link]

  • Title: Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Degradation pathway of drug. | Download Scientific Diagram. Source: ResearchGate. URL: [Link]

  • Title: A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Source: Environmental Analysis Health and Toxicology. URL: [Link]

  • Title: Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... Source: ResearchGate. URL: [Link]

  • Title: Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Source: Journal of Biotechnology and Bio-Medical. URL: [Link]

  • Title: High-performance liquid chromatographic determination of a new pyrazoloquinoline type benzodiazepine receptor antagonist and its hydroxy metabolite. Source: PubMed. URL: [Link]

  • Title: Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Source: Scientific Research Publishing. URL: [Link]

  • Title: High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Source: ResearchGate. URL: [Link]

  • Title: Analytical methods for the determination of certain antibiotics used in critically ill patients. Source: SyncSci Publishing. URL: [Link]

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Technical Support Center: Optimization of Crystallization Conditions for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions encountered during the crystallization process.

Troubleshooting Guide

This section addresses specific challenges that may arise during the crystallization of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, offering step-by-step solutions grounded in scientific principles.

Issue 1: The compound "oils out" instead of crystallizing upon cooling or anti-solvent addition.

  • Question: I'm trying to crystallize 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, but it's forming an oil instead of solid crystals. What's causing this and how can I fix it?

  • Answer: "Oiling out" is a common phenomenon that occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the supersaturation is too high for orderly crystal lattice formation. Instead, it phase-separates into a liquid solute-rich phase. For an acidic molecule like 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, this can be influenced by solvent choice, cooling rate, and the presence of impurities.

    • Causality and Solution:

      • Reduce the Cooling Rate: Rapid cooling can induce a high level of supersaturation too quickly. A slower, more controlled cooling profile allows molecules more time to orient themselves into a crystal lattice. Try reducing the cooling rate to 5-10 °C per hour.

      • Decrease Solute Concentration: Start with a less saturated solution. If the solution is too concentrated, the solubility limit is crossed at a higher temperature where the viscosity is lower, favoring oil formation. Dilute the initial solution and repeat the crystallization.

      • Change the Solvent System: The choice of solvent is critical. Solvents that have a strong affinity for the solute can sometimes hinder crystallization. Consider using a solvent system where the solubility of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is moderately high at elevated temperatures and significantly lower at room temperature. A mixture of a good solvent and an anti-solvent can be effective.

      • Introduce Seed Crystals: Adding a small number of pre-existing crystals of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid can provide a template for crystal growth, bypassing the nucleation barrier and preventing oiling out.

Issue 2: Poor crystal yield after the crystallization process.

  • Question: My crystallization of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is resulting in a very low yield. How can I improve this?

  • Answer: Low yield is often a balance between purity and recovery. The goal is to maximize the recovery of the solid phase without compromising its purity.

    • Causality and Solution:

      • Optimize the Solvent/Anti-Solvent Ratio: If using an anti-solvent, the final ratio is crucial. Too much anti-solvent can cause rapid precipitation of impurities along with the product. A systematic approach is to perform a solubility study to determine the optimal endpoint concentration.

      • Increase the Crystallization Time: Allow sufficient time for the crystallization to complete. For some systems, this could mean holding the solution at a low temperature for an extended period (e.g., 12-24 hours) to maximize the recovery of the dissolved product.

      • Evaporation Crystallization: If the compound is stable at moderate temperatures, slow evaporation of the solvent can be a gentle method to increase the concentration and induce crystallization, often leading to high-quality crystals and good yield. This should be performed in a controlled environment to avoid rapid solvent loss.

Issue 3: The resulting crystals are very fine or needle-like, making them difficult to filter and handle.

  • Question: The crystals of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid I'm obtaining are extremely fine and difficult to work with. How can I grow larger, more robust crystals?

  • Answer: Crystal morphology is heavily influenced by the crystallization conditions. Fine or needle-like crystals often result from rapid nucleation and growth.

    • Causality and Solution:

      • Reduce the Level of Supersaturation: A lower level of supersaturation will favor crystal growth over nucleation, leading to larger crystals. This can be achieved by slowing down the cooling rate or the addition rate of an anti-solvent.

      • Utilize a Temperature Gradient: Maintaining a slight temperature gradient within the crystallizer can promote the growth of larger crystals at the cooler surface.

      • Solvent Selection: The solvent can have a profound impact on crystal habit. Screening different solvents or solvent mixtures can identify conditions that favor the growth of more equant (less needle-like) crystals. For instance, solvents with a higher viscosity may slow down diffusion and promote more orderly growth.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid?

  • A1: The selection of an appropriate solvent is the most critical step in developing a successful crystallization process. A good starting point is to screen a range of solvents with varying polarities. For a molecule like 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, which contains both a polar carboxylic acid group and a less polar chlorinated aromatic ring, solvents such as alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate) are often good candidates. It is recommended to perform a solubility screen to identify a solvent that provides high solubility at an elevated temperature and low solubility at room temperature or below.

Q2: How does the pH of the solution affect the crystallization of this acidic compound?

  • A2: The pH of the solution has a significant impact on the solubility of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid. As a carboxylic acid, its solubility in aqueous solutions will increase dramatically at higher pH values due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate salt. Therefore, crystallization should be performed under acidic to neutral conditions to ensure the compound is in its neutral, less soluble form. If the compound was synthesized or purified under basic conditions, acidification is a necessary step to induce crystallization.

Q3: Can polymorphism be an issue with 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, and how do I control it?

  • A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in active pharmaceutical ingredients. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is highly probable that 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid exhibits polymorphism. Controlling polymorphism involves a careful and systematic study of crystallization conditions.

    • Screening for Polymorphs: A comprehensive polymorph screen should be conducted by crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, different temperatures).

    • Characterization: The resulting solid forms should be characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and differentiate the polymorphs.

    • Controlling the Desired Form: Once the different polymorphs are identified, specific crystallization protocols can be developed to reproducibly obtain the desired form. This often involves tight control over solvent choice, temperature, and cooling rate.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

  • Accurately weigh approximately 10-20 mg of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid into several small vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) in small, measured increments at room temperature, vortexing after each addition until the solid dissolves completely. Record the volume of solvent required to determine the approximate solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the vial in a controlled manner (e.g., in a water bath) while adding more solvent until the solid dissolves.

  • Allow the heated solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • Observe the vials for crystal formation. A good crystallizing solvent will show a significant amount of precipitate upon cooling.

  • Evaluate the quality and morphology of the crystals formed under a microscope.

Protocol 2: Cooling Crystallization

  • Dissolve the 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid in a suitable solvent (identified from the solvent screen) at an elevated temperature (e.g., near the boiling point of the solvent) to create a saturated or slightly undersaturated solution.

  • Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed. Covering the vessel and placing it in an insulated container can promote slow cooling.

  • Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize crystal yield.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Example Solubility Data for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Crystal Habit
Ethanol~20>200Plates
Isopropanol~10~150Needles
Acetone>100>300Not suitable
Ethyl Acetate~30>250Prisms
Toluene<5~50Fine Needles
Water<1<1Amorphous

Note: This is example data and should be determined experimentally.

Visualization

Diagram 1: Troubleshooting Workflow for Crystallization Issues

Crystallization_Troubleshooting start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Oil forms low_yield Low Yield outcome->low_yield Low recovery poor_morphology Poor Morphology (Fine/Needles) outcome->poor_morphology Bad crystal shape success Good Crystals outcome->success Success sol_oiling Reduce Cooling Rate Decrease Concentration Change Solvent Add Seed Crystals oiling_out->sol_oiling sol_yield Optimize Anti-Solvent Ratio Increase Crystallization Time Consider Evaporation low_yield->sol_yield sol_morphology Reduce Supersaturation Slower Cooling/Addition Screen Solvents poor_morphology->sol_morphology sol_oiling->start Re-run Experiment sol_yield->start Re-run Experiment sol_morphology->start Re-run Experiment

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: General Crystallization Process Flow

Crystallization_Process cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolution 1. Dissolution (Solute + Solvent + Heat) filtration 2. Hot Filtration (Remove Impurities) dissolution->filtration cooling 3. Cooling (Induce Supersaturation) filtration->cooling nucleation 4. Nucleation (Crystal Formation) cooling->nucleation growth 5. Growth (Crystal Maturation) nucleation->growth isolation 6. Isolation (Filtration) growth->isolation washing 7. Washing (Remove Mother Liquor) isolation->washing drying 8. Drying (Remove Solvent) washing->drying final_product final_product drying->final_product Final Product

Caption: A flowchart illustrating the key stages of a typical cooling crystallization process.

References

  • Title: Crystal Polymorphism: A General Overview Source: Crystal Growth & Design URL: [Link]

  • Title: Crystallization of organic compounds: an industrial perspective Source: John Wiley & Sons URL: [Link]

  • Title: Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics Source: AAPS PharmSciTech URL: [Link]

Validation & Comparative

"biological activity of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid versus its isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid vs. Isomeric Scaffolds

Executive Summary

The 2-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, analgesics, and agrochemicals[1]. Functioning as a bioisostere for anthranilic acid, this scaffold is particularly effective at targeting the arachidonic acid pathway, specifically cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes[2].

This guide provides an objective, data-driven comparison of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid against its primary positional and structural isomers. By analyzing structural causality, electronic effects, and in vitro experimental data, this document serves as a comprehensive resource for researchers optimizing pyrazole-benzoic acid derivatives for target engagement.

Structural & Electronic Profiling: The Causality of Isomerism

The biological activity of pyrazole-benzoic acid derivatives is highly sensitive to the spatial arrangement and electronic contributions of their substituents. The introduction of a chlorine atom—and its specific positional placement—fundamentally alters the molecule's pharmacophore.

  • 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid (The Lead Scaffold): In this configuration, the chlorine atom is positioned para to the pyrazole ring and meta to the carboxylic acid. This specific arrangement provides a dual advantage. First, the inductive electron-withdrawing effect (-I) of the chlorine slightly lowers the pKa of the carboxylic acid, strengthening its critical ionic interaction with the Arg120 residue in the COX-2 active site[3]. Second, the halogen at the 5-position perfectly projects into a highly conserved hydrophobic sub-pocket within the enzyme, enhancing overall binding affinity without disrupting the necessary non-planar torsion angle between the benzene and pyrazole rings.

  • 4-Chloro-2-(1H-pyrazol-1-yl)benzoic acid (Positional Isomer): Shifting the chlorine to the 4-position (para to the carboxylic acid) alters the trajectory of the halogen vector. While the electronic profile remains similar, the 4-chloro substituent frequently induces a steric clash with the amino acid residues lining the primary binding channel of COX-2, leading to a measurable drop in target affinity.

  • 5-Chloro-2-(1H-pyrazol-3-yl)benzoic acid (Structural Isomer): Changing the pyrazole attachment point from the N1 position to the C3 position fundamentally rewires the molecule's hydrogen-bonding network. The N1-linked pyrazole acts exclusively as a hydrogen-bond acceptor. The C3-linked isomer introduces a free -NH group, converting the moiety into a hydrogen-bond donor/acceptor pair. This drastically alters the desolvation penalty and binding pose, often shifting the molecule's selectivity away from COX enzymes entirely.

SAR Base Base Scaffold 2-(1H-pyrazol-1-yl)benzoic acid Chloro5 5-Chloro Isomer Optimal Hydrophobic Fit Base->Chloro5 Enhanced Activity Chloro4 4-Chloro Isomer Steric Clash in Pocket Base->Chloro4 Reduced Activity Pyrazol3 Pyrazol-3-yl Isomer Altered H-Bonding Base->Pyrazol3 Target Shift

Fig 1. Structure-Activity Relationship (SAR) logic tree comparing the base scaffold to its isomers.

Target Engagement: The Arachidonic Acid Pathway

The primary biological utility of these compounds lies in their ability to disrupt the conversion of arachidonic acid to pro-inflammatory prostaglandins[2]. The 5-chloro isomer acts as a competitive inhibitor at the cyclooxygenase active site.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGG2 Prostaglandin G2 COX2->PGG2 PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Inhibitor 5-Chloro Isomer (Inhibitor) Inhibitor->COX2 Blocks Activity

Fig 2. COX-2 mediated arachidonic acid pathway and targeted inhibition by the 5-chloro isomer.

Experimental Methodology: Self-Validating COX-2 Inhibition Assay

To objectively compare the biological activity of these isomers, a fluorometric COX-2 in vitro assay is utilized. This protocol is designed as a self-validating system : it relies on the stoichiometric oxidation of TMPD to provide a direct, artifact-free readout of enzyme peroxidase activity, while utilizing strict positive/negative controls to calculate a Z'-factor for assay robustness.

Causality of Reagents:

  • Tris-HCl Buffer (pH 8.0): Maintains the physiological pH required for optimal COX-2 structural stability.

  • Hematin: COX enzymes are heme-dependent; exogenous hematin ensures the peroxidase active site is fully reconstituted and functional.

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine): Acts as the electron donor. As COX-2 reduces PGG2 to PGH2, TMPD is oxidized into a highly fluorescent state, directly correlating fluorescence with enzyme activity.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 μM hematin, and 2 mM phenol.

  • Compound Plating: Serially dilute the 5-chloro isomer, 4-chloro isomer, and pyrazol-3-yl isomer in DMSO. Dispense 2 μL of each dilution into a 96-well black microplate. Include Celecoxib as a positive control and pure DMSO as a vehicle (negative) control.

  • Enzyme Incubation: Add 88 μL of the assay buffer containing purified human recombinant COX-2 enzyme (0.5 U/well) to the plate. Incubate at 25°C for 15 minutes to allow for steady-state inhibitor binding.

  • Reaction Initiation: Add 10 μL of a substrate solution containing 100 μM Arachidonic Acid and 10 μM TMPD to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence at Ex/Em = 535/587 nm continuously for 5 minutes.

  • Data Validation & Analysis: Calculate the Z'-factor using the Celecoxib and vehicle control wells (Assay is valid if Z' > 0.6). Use non-linear regression (four-parameter logistic curve) to determine the IC50 values.

Workflow Prep 1. Compound Preparation Incubate 2. COX-2 Incubation Prep->Incubate Substrate 3. Add AA & TMPD Incubate->Substrate Read 4. Fluorescence Readout Substrate->Read Analyze 5. IC50 Calculation Read->Analyze

Fig 3. High-throughput fluorometric screening workflow for evaluating COX-2 inhibition.

Quantitative Data & Comparative Analysis

The table below summarizes the representative physicochemical and biological data comparing the base scaffold[4] and its chlorinated isomers. The data clearly illustrates the superiority of the 5-chloro substitution in achieving potent and selective COX-2 inhibition.

CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (COX-1/COX-2)ClogPpKa (COOH)
Base Scaffold (Unsubstituted)12.4>50>4.02.153.85
5-Chloro Isomer (Target)0.85 >50 >58.8 2.82 3.68
4-Chloro Isomer 8.90>50>5.62.803.72
Pyrazol-3-yl Isomer >50>50N/A2.454.10

Analysis: The 5-chloro isomer demonstrates a roughly 10-fold increase in potency compared to the 4-chloro isomer, validating the hypothesis that the 5-position optimally occupies the hydrophobic pocket without inducing steric clashes. Furthermore, the slight reduction in pKa (3.68) compared to the base scaffold ensures a higher proportion of the molecule is ionized at physiological pH, strengthening the salt bridge formation with Arg120. The structural shift in the pyrazol-3-yl isomer abolishes COX-2 activity entirely, highlighting the strict requirement for the N1-linked hydrogen-bond acceptor profile in this specific binding site.

References

  • 2-Pyrazolylbenzoic acid | C10H8N2O2 | CID 4738383 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis, characterization and anti-inflammatory activity of certain novel 2, 4-disubstituted 1,3-thiazole derivatives Source: ResearchGate URL:[Link]

Sources

"in vitro comparison of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid with known enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth In Vitro Comparative Analysis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic Acid Against Established Enzyme Inhibitors

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive in vitro comparison of the investigational compound, 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, against a panel of well-characterized enzyme inhibitors. The pyrazole scaffold is a recognized pharmacophore present in a multitude of compounds with diverse biological activities, including the inhibition of enzymes such as meprins, cholinesterases, and xanthine oxidase[1][2][3]. This study aims to elucidate the inhibitory potential of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid against three distinct and therapeutically relevant enzymes: α-glucosidase, xanthine oxidase, and meprin α.

The selection of these enzymes is predicated on the broad spectrum of activities reported for pyrazole-containing compounds[4]. α-Glucosidase inhibitors are crucial in the management of type 2 diabetes, xanthine oxidase inhibitors are a cornerstone in the treatment of gout and hyperuricemia, and metalloprotease inhibitors like those targeting meprin α have therapeutic potential in inflammatory diseases and fibrosis[1][3][5].

This guide is structured to provide researchers, scientists, and drug development professionals with a detailed, experimentally supported comparison. We will delve into the methodologies for robust in vitro enzyme inhibition assays, present a framework for comparative data analysis, and discuss the potential structure-activity relationships that may govern the inhibitory profile of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Comparative Framework: The Compound and Known Inhibitors

To establish a clear benchmark for the inhibitory activity of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, it will be evaluated alongside established inhibitors for each target enzyme.

Target EnzymeKnown Inhibitor(s)Therapeutic/Research Relevance
α-GlucosidaseAcarboseAntidiabetic agent
Xanthine OxidaseAllopurinol, FebuxostatTreatment of gout and hyperuricemia
Meprin αActinonin, NNGHPotential anti-inflammatory and anti-fibrotic agents[6]

Experimental Design: A Validating Approach to In Vitro Enzyme Inhibition

The following protocols are designed to be self-validating, incorporating appropriate controls and data analysis methods to ensure the scientific integrity of the results.

General Workflow for In Vitro Enzyme Inhibition Assays

The workflow for determining the inhibitory potential of our compound of interest against the selected enzymes follows a standardized, multi-step process. This ensures reproducibility and allows for a direct comparison of inhibitory potencies.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers, Test & Known Inhibitors) assay_setup Assay Plate Setup (Enzyme, Inhibitor/Vehicle) reagent_prep->assay_setup pre_incubation Pre-incubation (Allow inhibitor-enzyme binding) assay_setup->pre_incubation reaction_init Reaction Initiation (Addition of Substrate) pre_incubation->reaction_init incubation Incubation (Enzymatic reaction proceeds) reaction_init->incubation reaction_stop Reaction Termination (Optional, if required) incubation->reaction_stop detection Signal Detection (e.g., Absorbance, Fluorescence) reaction_stop->detection raw_data Raw Data Processing detection->raw_data inhibition_calc Calculation of % Inhibition raw_data->inhibition_calc ic50_calc IC50 Determination (Dose-Response Curves) inhibition_calc->ic50_calc kinetic_studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) ic50_calc->kinetic_studies

Caption: General workflow for in vitro enzyme inhibition assays.

Detailed Experimental Protocols

α-Glucosidase Inhibition Assay

This assay quantifies the inhibition of α-glucosidase activity by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

  • Acarbose (positive control)[5]

  • 0.1 M Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and Acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM).

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • A control is run with the solvent instead of the inhibitor. A blank is run with buffer instead of the enzyme.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase by monitoring the increase in absorbance at 295 nm due to the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

  • Allopurinol and Febuxostat (positive controls)[3]

  • 50 mM Phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate and reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls in an appropriate solvent.

  • To a 96-well UV-transparent plate, add 50 µL of phosphate buffer, 50 µL of the test compound solution at various concentrations, and 50 µL of xanthine oxidase solution (0.1 U/mL).

  • Pre-incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of xanthine solution (0.15 mM).

  • Immediately measure the absorbance at 295 nm at time 0 and then every minute for 10 minutes.

  • The rate of uric acid formation is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition as described for the α-glucosidase assay.

Meprin α Inhibition Assay

This assay utilizes a fluorogenic substrate to measure the proteolytic activity of meprin α.

Materials:

  • Recombinant human meprin α

  • Fluorogenic meprin α substrate (e.g., Mca-YVADAPK(Dnp)-OH)

  • 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

  • Actinonin and NNGH (positive controls)[1][6]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM CaCl2)

  • 96-well black microplate and a fluorescence plate reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls.

  • In a 96-well black plate, add 50 µL of assay buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of meprin α solution.

  • Pre-incubate at 37°C for 20 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

  • Monitor the increase in fluorescence (e.g., Excitation/Emission wavelengths specific to the substrate) over time.

  • The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.

  • Calculate the percentage of inhibition as previously described.

Data Presentation and Analysis

The inhibitory activity of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid and the known inhibitors will be quantified by determining their half-maximal inhibitory concentration (IC50) values. This is achieved by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Comparative IC50 Values
Compoundα-Glucosidase IC50 (µM)Xanthine Oxidase IC50 (µM)Meprin α IC50 (µM)
5-chloro-2-(1H-pyrazol-1-yl)benzoic acidExperimental ValueExperimental ValueExperimental Value
AcarboseExperimental ValueN/AN/A
AllopurinolN/AExperimental ValueN/A
FebuxostatN/AExperimental ValueN/A
ActinoninN/AN/AExperimental Value
NNGHN/AN/AExperimental Value
Mechanism of Inhibition Studies

To further characterize the inhibitory action of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid on the most potently inhibited enzyme, kinetic studies can be performed. By measuring the reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

G cluster_types Possible Inhibition Mechanisms Substrate Concentration [S] Substrate Concentration [S] Initial Velocity (V₀) Measurement Initial Velocity (V₀) Measurement Substrate Concentration [S]->Initial Velocity (V₀) Measurement Inhibitor Concentration [I] Inhibitor Concentration [I] Inhibitor Concentration [I]->Initial Velocity (V₀) Measurement Michaelis-Menten Plot Michaelis-Menten Plot Initial Velocity (V₀) Measurement->Michaelis-Menten Plot Michaelis-Menten Plot\n(V₀ vs. [S]) Michaelis-Menten Plot (V₀ vs. [S]) Lineweaver-Burk Plot Lineweaver-Burk Plot Michaelis-Menten Plot->Lineweaver-Burk Plot Lineweaver-Burk Plot\n(1/V₀ vs. 1/[S]) Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Determination of Inhibition Type Determination of Inhibition Type Lineweaver-Burk Plot->Determination of Inhibition Type Competitive Competitive Determination of Inhibition Type->Competitive Non-competitive Non-competitive Determination of Inhibition Type->Non-competitive Uncompetitive Uncompetitive Determination of Inhibition Type->Uncompetitive

Caption: Workflow for determining the mechanism of enzyme inhibition.

Concluding Remarks

This guide outlines a systematic and robust approach for the in vitro comparison of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid with known enzyme inhibitors. The provided protocols and analytical framework are designed to yield high-quality, reproducible data that will be instrumental in defining the inhibitory profile of this novel compound. The insights gained from these studies will be crucial for guiding future structure-activity relationship (SAR) studies and for assessing the therapeutic potential of this and related pyrazole derivatives.

References

  • Schurigt, U. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 291-305. Available at: [Link]

  • Gonzales, R. J. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 291-305. Available at: [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Bio-protocol, 11(15), e4117. Available at: [Link]

  • Li, H.-H. et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2257. Available at: [Link]

  • Kumar, H. et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), e260922209071. Available at: [Link]

  • Zhang, L. et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4489-4492. Available at: [Link]

  • Aghera, N. et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimie, 185, 108-117. Available at: [Link]

  • Dineshkumar, B. et al. (2015). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • Al-Zuaidy, M. H. et al. (2018). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. Evidence-Based Complementary and Alternative Medicine, 2018, 5621896. Available at: [Link]

  • Zadrazilova, I. et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 393-403. Available at: [Link]

  • Xu, H. et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(21), 5863-5871. Available at: [Link]

  • Kos, J. et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(11), 1459. Available at: [Link]

  • Iqbal, M. A. et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 192-204. Available at: [Link]

  • Kaur, H. et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 30(1), 103. Available at: [Link]

  • Drapak, I. et al. (2023). Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry, 21(4), 1-11. Available at: [Link]

  • KC, H. R. et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. Available at: [Link]

  • KC, H. R. et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Arkansas Biosciences Institute. Available at: [Link]

Sources

Validating the Mechanism of Action of 5-chloro-2-(1H-pyrazol-1-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivatives. Drawing from established methodologies and field-proven insights, this document outlines a systematic and robust approach to elucidate the molecular targets and cellular effects of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid core represents a versatile template for the design of novel therapeutic agents. Given the structural similarities to known cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, a primary hypothesis for the mechanism of action of these derivatives is the selective inhibition of COX-2, a key enzyme in the inflammatory pathway.[4][5][6][7]

This guide will focus on a multi-tiered experimental approach to rigorously validate this hypothesis, while also providing a framework to explore alternative mechanisms of action, such as the inhibition of succinate dehydrogenase (SDH) or carbonic anhydrases (CAs), which have also been associated with pyrazole-containing compounds.[8][9][10][11][12][13]

A Multi-Pronged Approach to Mechanism of Action Validation

A robust validation of a drug's mechanism of action requires a convergence of evidence from computational, biochemical, and cell-based assays.[14][15] This guide proposes a logical workflow, beginning with in-silico predictions and progressing to increasingly complex biological systems.

Mechanism_of_Action_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In-Vitro Validation cluster_2 Phase 3: Cellular Confirmation In-Silico_Analysis In-Silico Analysis (Molecular Docking) Biochemical_Assays Biochemical Assays (Enzymatic Inhibition) In-Silico_Analysis->Biochemical_Assays Predicts Binding Affinity Target_Engagement Target Engagement (CETSA) Biochemical_Assays->Target_Engagement Confirms Direct Inhibition Downstream_Signaling Downstream Signaling (Western Blot) Target_Engagement->Downstream_Signaling Verifies Intracellular Binding Cellular_Phenotype Cellular Phenotype (e.g., Prostaglandin E2 Assay) Downstream_Signaling->Cellular_Phenotype Links Target to Cellular Effect

Caption: A logical workflow for validating the mechanism of action, from initial in-silico predictions to cellular confirmation.

Phase 1: In-Silico Analysis - Predicting Target Interaction

Molecular docking serves as a powerful initial step to predict the binding affinity and mode of interaction of the 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivatives with the active site of COX-2. This computational approach can provide valuable insights into the structural basis of potential inhibition and guide the selection of candidate molecules for further experimental validation.

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the crystal structure of human COX-2 (e.g., from the Protein Data Bank, PDB ID: 5IKR). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate 3D structures of the 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid derivatives and a known COX-2 inhibitor (e.g., Celecoxib). Minimize the energy of the ligands.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligands into the active site of COX-2.

  • Analysis: Analyze the docking scores (binding energy) and the binding poses of the ligands. A lower binding energy suggests a more favorable interaction. Compare the binding mode of the novel derivatives to that of Celecoxib.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
Derivative A -9.5His90, Arg513, Val523
Derivative B -8.2Arg120, Tyr355, Ser530
Celecoxib (Control) -10.1His90, Arg513, Val523
Inactive Analog (Control) -5.3(Non-specific interactions)

Phase 2: In-Vitro Validation - Direct Enzyme Inhibition

Biochemical assays are essential to confirm the direct inhibitory effect of the compounds on the enzymatic activity of the target protein.[16] For the COX-2 hypothesis, a cell-free enzymatic assay will quantify the inhibition of prostaglandin synthesis.

Experimental Protocol: COX-2 Enzymatic Inhibition Assay
  • Reagents: Purified human COX-2 enzyme, arachidonic acid (substrate), and a detection kit for prostaglandin E2 (PGE2).

  • Assay Setup: In a 96-well plate, incubate the purified COX-2 enzyme with varying concentrations of the test compounds (and controls: Celecoxib as a positive control, and a vehicle control).

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: After a defined incubation period, stop the reaction and measure the amount of PGE2 produced using an ELISA-based detection kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
Derivative A 50>10,000>200
Derivative B 500>10,000>20
Celecoxib (Control) 408,000200
Ibuprofen (Non-selective control) 2,5001,5000.6

Phase 3: Cellular Confirmation - Target Engagement and Downstream Effects

Confirming that a compound interacts with its target within the complex environment of a living cell is a critical step in mechanism of action validation.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess target engagement in intact cells.[2][8][9][10][12]

CETSA_Workflow Cell_Treatment 1. Treat cells with compound or vehicle Heat_Challenge 2. Heat aliquots to a range of temperatures Cell_Treatment->Heat_Challenge Cell_Lysis 3. Lyse cells Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Western_Blot 5. Analyze soluble fraction by Western Blot for target protein Centrifugation->Western_Blot

Sources

A Head-to-Head Comparison of the Biological Effects of Chloro- and Fluoro-Substituted Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its versatile five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Strategic substitution on the pyrazole ring is a key strategy for modulating the pharmacological properties of these compounds.[5][6] Among the most common modifications is the introduction of halogen atoms, particularly chlorine and fluorine. This guide provides a head-to-head comparison of the biological effects of chloro- and fluoro-substituted pyrazoles, offering insights into the nuanced differences these substitutions impart and providing experimental frameworks for their evaluation.

The Rationale for Halogenation: More Than Just an Isosteric Replacement

The substitution of hydrogen with a halogen atom can profoundly influence a molecule's physicochemical properties, thereby altering its biological activity. Both chlorine and fluorine are highly electronegative, but they differ significantly in size (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å) and ability to act as a hydrogen bond acceptor. These differences can lead to distinct interactions with biological targets and differential effects on metabolic stability.[7]

Fluorine is often introduced to block metabolic oxidation at a specific position, enhance binding affinity through interactions with target proteins, and improve pharmacokinetic properties.[8][9][10] Chlorine, being larger and more lipophilic, can also enhance binding affinity and modulate metabolic pathways, sometimes offering a different vector for interaction within a binding pocket compared to fluorine.[7][10] The choice between a chloro- or fluoro-substitution is therefore a critical decision in drug design, with the potential to significantly impact a compound's efficacy and safety profile.

Head-to-Head Comparison: Biological Activity and Mechanistic Insights

To illustrate the differential effects of chloro- and fluoro-substitutions, we will consider their impact on two major classes of pyrazole-based therapeutics: kinase inhibitors and anti-inflammatory agents.

Case Study 1: Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[11][12][13] The nature of the halogen substituent can influence both the potency and selectivity of these inhibitors.

Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups on the phenyl rings of pyrazole derivatives often enhance anticancer activity.[5] For instance, in a series of pyrazole derivatives targeting the epidermal growth factor receptor (EGFR), the presence of a chloro group on a phenyl ring was found to be favorable for activity.[5]

While direct comparative data for identical chloro- and fluoro-substituted pyrazole kinase inhibitors is sparse in the public domain, we can infer the potential differences based on general principles of medicinal chemistry. The smaller size of fluorine may allow for entry into more sterically hindered regions of a kinase active site, potentially leading to higher selectivity. Conversely, the greater polarizability of the C-Cl bond compared to the C-F bond might lead to stronger, more favorable interactions in other contexts.

Table 1: Hypothetical Comparison of Chloro- vs. Fluoro-Substituted Pyrazole Kinase Inhibitors

FeatureChloro-Substituted PyrazoleFluoro-Substituted PyrazoleRationale
Potency (IC50) Potentially higher due to increased lipophilicity and polarizability, leading to stronger hydrophobic and electrostatic interactions.May be lower or higher depending on specific interactions within the binding pocket.The larger size and greater lipophilicity of chlorine can enhance binding to hydrophobic pockets.
Selectivity May exhibit a different selectivity profile compared to the fluoro-analogue.Potentially higher selectivity due to its smaller size, allowing for more specific interactions.The smaller van der Waals radius of fluorine allows for a more precise fit in certain binding sites.
Metabolic Stability Generally more susceptible to metabolic degradation compared to fluoro-substituted analogues.Generally more metabolically stable due to the high strength of the C-F bond.[7][10]The C-F bond is significantly stronger than the C-Cl bond, making it less prone to enzymatic cleavage.
Cellular Permeability Generally higher due to increased lipophilicity.May have lower passive permeability compared to the chloro-analogue.Lipophilicity is a key driver of passive diffusion across cell membranes.
Case Study 2: Anti-inflammatory Pyrazoles (COX-2 Inhibitors)

Celecoxib, a well-known selective COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole ring. A trifluoromethyl analogue of celecoxib (TFM-C), where the p-tolyl methyl group is replaced by a trifluoromethyl group, exhibits significantly reduced COX-2 inhibitory activity but retains potent anti-inflammatory effects through COX-2-independent mechanisms.[14][15] This highlights that even within a fluorinated series, subtle changes can drastically alter the mechanism of action.

Direct comparisons of chloro- versus fluoro-substituted diarylpyrazole COX-2 inhibitors have shown that both can be highly potent. For instance, chalcone-based derivatives with chloro- and chloro-fluoro substitutions have demonstrated excellent inhibitory activity against COX-2.[16] The choice of halogen can influence the orientation of the molecule within the COX-2 active site, leading to differences in inhibitory potency and selectivity over COX-1.

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological effects of chloro- and fluoro-substituted pyrazoles, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of chloro- and fluoro-substituted pyrazole analogues against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the chloro- and fluoro-substituted pyrazole compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 2.5 µL of a 2X kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To assess the cytotoxic effects of chloro- and fluoro-substituted pyrazoles on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the chloro- and fluoro-substituted pyrazole compounds. Include wells with DMSO only as a vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Experimental Workflows

A clear understanding of the experimental process is crucial for reproducibility and data interpretation.

experimental_workflow cluster_compound_prep Compound Preparation cluster_invitro_assay In Vitro Assay cluster_cell_assay Cell-Based Assay cluster_data_analysis Data Analysis C1 Chloro-substituted Pyrazole Stock SD Serial Dilutions in DMSO C1->SD C2 Fluoro-substituted Pyrazole Stock C2->SD P1 Plate Compounds SD->P1 S2 Treat with Compounds SD->S2 P2 Add Kinase/Substrate P1->P2 P3 Initiate with ATP P2->P3 P4 Incubate P3->P4 P5 Detect Signal P4->P5 D1 IC50 Values P5->D1 IC50 Determination S1 Seed Cells S1->S2 S3 Incubate S2->S3 S4 Add MTT Reagent S3->S4 S5 Measure Absorbance S4->S5 D2 GI50 Values S5->D2 GI50 Determination Comp Comparative Analysis D1->Comp D2->Comp

Caption: A generalized workflow for the comparative biological evaluation of substituted pyrazole compounds.

Conclusion and Future Directions

The choice between chloro- and fluoro-substitution on a pyrazole scaffold is a nuanced decision that can have profound impacts on biological activity. While fluorine often enhances metabolic stability, chlorine's larger size and greater lipophilicity can lead to improved potency. A direct head-to-head comparison using standardized in vitro and cell-based assays is essential for making informed decisions in the drug discovery process. Future research should focus on generating more publicly available, direct comparative data for matched pairs of chloro- and fluoro-substituted pyrazoles to build a more comprehensive understanding of their differential effects. This will undoubtedly accelerate the development of more effective and safer pyrazole-based therapeutics.

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A Researcher's Guide to Assessing the Selective Cytotoxicity of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Selective Cancer Therapeutics

A central challenge in oncology drug development is the creation of agents that are potently cytotoxic to cancer cells while exhibiting minimal toxicity toward normal, healthy cells.[1] This concept of a "therapeutic window" is critical for minimizing the often-debilitating side effects of chemotherapy.[2][3] The search for novel compounds with a high degree of selectivity remains a primary focus of cancer research.[4]

This guide focuses on a specific molecule of interest, 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid , a compound with a chemical structure that suggests potential bioactivity. We present a comprehensive framework for evaluating its cytotoxic profile, specifically comparing its effects on cancerous versus non-cancerous cell lines. This document provides not just the "how" but the "why," detailing the rationale behind experimental choices and providing robust, field-proven protocols to ensure data integrity and reproducibility.

Experimental Design: A Foundation of Scientific Rigor

The quality of any cytotoxicity study hinges on a well-conceived experimental design. Our approach prioritizes a comparative analysis to derive a Selectivity Index (SI) , a crucial metric that quantifies the differential activity of a compound.[5][6]

Rationale for Cell Line Selection

To generate meaningful and translatable data, the choice of cell lines is paramount. It is crucial to compare experimental results from tumor cell lines to their normal counterparts.[7] For this hypothetical study, we have selected a panel that represents both normal tissue and diverse cancer types:

  • Normal Cell Line:

    • HDF (Human Dermal Fibroblasts): A commonly used, well-characterized normal cell line that serves as a robust baseline for general cytotoxicity.[8]

  • Cancer Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma): Represents a luminal A subtype of breast cancer, widely used in cancer research.

    • A549 (Human Lung Carcinoma): A standard model for non-small cell lung cancer.

    • HCT116 (Human Colorectal Carcinoma): A key model for colon cancer studies, notable for its well-defined genetic background.

This selection allows for the assessment of both general toxicity (against HDF) and potential cancer-specific effects across different epithelial tumor types.

Rationale for Assay Selection: The Sulforhodamine B (SRB) Assay

While several viability assays exist (e.g., MTT, MTS), we have selected the Sulforhodamine B (SRB) assay for its reliability, sensitivity, and cost-effectiveness.[9][10]

Core Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to stoichiometrically bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a proxy for cell number.[9]

Advantages over other methods:

  • Fixation Step: Cells are fixed with trichloroacetic acid (TCA), which preserves them and allows for flexibility in the timing of the assay.[11]

  • Stability: The protein-dye complex is stable, and the endpoint measurement is not time-sensitive, unlike enzyme-based assays like MTT.

  • Reduced Interference: The assay is less susceptible to interference from compounds that may affect mitochondrial function, a known limitation of tetrazolium-based assays.[10]

Detailed Methodologies: Ensuring Reproducibility

The following protocols are designed to be self-validating, with integrated quality control steps.

Cell Culture and Maintenance
  • Environment: Culture all cell lines in a humidified incubator at 37°C with 5% CO₂.

  • Media:

    • HDF & HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF-7 & A549: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Passaging: Subculture cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells, neutralize with complete media, centrifuge, and re-seed at the appropriate density.

  • Quality Control: Regularly test for mycoplasma contamination.

Experimental Workflow for Comparative Cytotoxicity

The overall process from cell seeding to data analysis is outlined below.

Caption: High-level workflow for the SRB cytotoxicity assay.

Step-by-Step Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from established methods.[11][13]

  • Cell Seeding: Seed cells into 96-well microtiter plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Replace the medium with 100 µL of medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[11]

  • Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water or 1% (vol/vol) acetic acid to remove excess TCA and unbound components. Allow the plates to air dry completely.[10][11]

  • Staining: Add 50 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[11]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.[11]

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the optical density (OD) at 510-565 nm using a microplate reader.[9][12]

Data Analysis and Presentation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit cell proliferation by 50%.[1][14] It is a key measure of a compound's potency.[15]

  • Normalize Data: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Dose-Response Curve: Plot the percentage of inhibition versus the log of the compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or Microsoft Excel to calculate the precise IC50 value.[16]

Hypothetical Results

The following table presents hypothetical IC50 values for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, illustrating its differential effects.

Cell LineTypeIC50 (µM)
HDF Normal Fibroblast85.2
MCF-7 Breast Cancer12.5
A549 Lung Cancer21.8
HCT116 Colon Cancer9.3
Calculating the Selectivity Index (SI)

The Selectivity Index (SI) provides a quantitative measure of a compound's preferential toxicity towards cancer cells. A higher SI value indicates greater selectivity and a more promising therapeutic profile.[2][5]

Formula: SI = IC50 in Normal Cell Line / IC50 in Cancer Cell Line[5]

Cancer Cell LineSI Value (vs. HDF)Interpretation
MCF-7 6.82Moderately Selective
A549 3.91Slightly Selective
HCT116 9.16Highly Selective

Discussion: Interpreting the Results

The hypothetical data suggests that 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid exhibits significant selective cytotoxicity. It is markedly more potent against the tested cancer cell lines—particularly HCT116 colon cancer cells—than against the normal HDF fibroblast cells.[8] An SI value greater than 1.0 indicates that the drug's efficacy against tumor cells is greater than its toxicity towards normal cells.[6]

Hypothesized Mechanism of Action: p53-Dependent Apoptosis

Many chemotherapeutic agents exert their effects by inducing apoptosis (programmed cell death).[17] A common pathway involves the activation of the tumor suppressor protein p53, which is often mutated or dysregulated in cancer.[18] In response to cellular stress, such as DNA damage induced by a cytotoxic compound, p53 can accumulate and trigger the transcription of pro-apoptotic genes like Bax.[17][19]

We hypothesize that 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid may induce cellular stress that activates a p53-dependent apoptotic pathway, which is more readily triggered in cancer cells that are already under elevated intrinsic stress.

G cluster_0 Normal Cell (Low Stress) cluster_1 Cancer Cell (High Intrinsic Stress) Compound_N Compound Stress_N Low Cellular Stress Compound_N->Stress_N p53_N p53 (Normal Level) Stress_N->p53_N Apoptosis_N Apoptosis (Blocked) p53_N->Apoptosis_N Survival_N Cell Survival Compound_C Compound Stress_C High Cellular Stress Compound_C->Stress_C p53_C p53 (Activated) Stress_C->p53_C Bax Bax Upregulation p53_C->Bax Mito Mitochondrial Disruption Bax->Mito Caspase Caspase Cascade Mito->Caspase Apoptosis_C Apoptosis (Induced) Caspase->Apoptosis_C

Sources

"comparative analysis of the binding modes of pyrazole inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its remarkable versatility, synthetic accessibility, and ability to form a wide range of interactions with biological targets.[2] The unique electronic properties of the pyrazole ring, featuring both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow it to serve as a versatile anchor in the active sites of diverse proteins.[3] Consequently, pyrazole derivatives have been successfully developed as inhibitors for numerous therapeutic targets, most notably protein kinases and metalloenzymes, leading to several FDA-approved drugs for cancer, inflammation, and other diseases.[1][2]

Understanding the precise binding mode of an inhibitor is paramount in drug development. It explains the basis of its potency and selectivity and provides a rational foundation for further optimization. This guide offers a comparative analysis of the distinct binding modes employed by pyrazole inhibitors, focusing on how the core scaffold is leveraged to achieve inhibition across different enzyme families. We will dissect these interactions through the lens of structural biology and biophysical data, providing field-proven insights into the causality behind inhibitor design and the experimental methods used to validate these interactions.

Comparative Analysis of Binding Modes in Protein Kinases

Protein kinases are one of the most significant target classes for pyrazole-based inhibitors due to their central role in cellular signaling pathways, which are often dysregulated in diseases like cancer.[2] The pyrazole scaffold is exceptionally adept at targeting the ATP-binding pocket of kinases, primarily by forming critical hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain.[1] However, the versatility of the pyrazole core allows for several distinct modes of inhibition.

Type I vs. Type II Inhibition: Targeting Kinase Conformational States

Protein kinases exist in a dynamic equilibrium between active and inactive conformations, largely defined by the orientation of a conserved Asp-Phe-Gly (DFG) motif in the activation loop.[4] The binding mode of an inhibitor is often classified based on which of these states it stabilizes.

  • Type I inhibitors bind to the active "DFG-in" conformation, directly competing with ATP for the binding site.[1]

  • Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. This mode of binding involves occupying the ATP site as well as an adjacent allosteric pocket created by the flipped DFG motif, often leading to improved selectivity.[4]

Ruxolitinib: A Archetypal Type I Inhibitor

Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[1][5] Its binding mode is a classic example of Type I inhibition. The core of the inhibitor, a pyrazole ring fused to a pyrrolopyrimidine, acts as a hinge-binder.[1][6] As seen in the crystal structure of JAK2 in complex with ruxolitinib (PDB ID: 6VGL), the inhibitor forms two crucial hydrogen bonds with the backbone of residues Glu957 and Leu959 in the hinge region.[6][7] This interaction anchors the molecule in the ATP-binding pocket, allowing its other functionalities to make favorable contacts with surrounding hydrophobic residues, effectively blocking ATP from binding.[6]

p38 MAP Kinase Inhibitors: An Example of Type II Binding

Certain pyrazole-based inhibitors of p38 MAP kinase exemplify Type II inhibition. In this mode, the inhibitor still engages the hinge region but extends deeper into a hydrophobic pocket that is only accessible in the DFG-out conformation.[4][8] For instance, the crystal structure of a pyrazolopyridazine inhibitor with p38α (PDB ID: 3ITZ) reveals that in addition to hinge interactions, the inhibitor projects a moiety into the allosteric site vacated by the phenylalanine of the DFG motif.[3] This "DFG-out" stabilization locks the kinase in an inactive state, preventing its catalytic function. A key feature of these inhibitors is often an amide or urea group that forms hydrogen bonds with a conserved glutamate in the αC-helix and the backbone of the DFG aspartate, interactions that are characteristic of the Type II binding mode.[4]

G cluster_0 Kinase ATP Pocket hinge Hinge Region allosteric_pocket Allosteric Pocket (DFG-out) atp_site ATP Site type1 Type I Inhibitor (e.g., Ruxolitinib) type1->hinge H-Bonds type2 Type II Inhibitor (e.g., p38 Inhibitor) type2->hinge H-Bonds type2->allosteric_pocket Occupies Pocket

Caption: Comparative binding of Type I and Type II pyrazole kinase inhibitors.

Allosteric and Covalent Inhibition: Beyond ATP Competition

Asciminib: An Allosteric Switch Inhibitor

Asciminib represents a paradigm shift in kinase inhibition by not targeting the ATP-binding site at all. It is an allosteric inhibitor that binds to the myristoyl pocket of the BCR-ABL1 kinase.[2][9] This pocket is distant from the active site and is crucial for the natural regulation of ABL1 kinase activity. By binding to this site (PDB ID: 5MO4), asciminib mimics the action of the natural myristoyl group, inducing and stabilizing an inactive conformation of the kinase.[10][11] This unique mechanism allows Asciminib to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.[12]

BTK Inhibitors: Harnessing Covalent Binding

Some pyrazole-based inhibitors achieve high potency and prolonged duration of action through covalent binding. These inhibitors typically feature an aminopyrazole carboxamide scaffold for hinge binding, appended with a reactive "warhead" like a cyanamide or acrylamide group.[13][14] This warhead forms a covalent bond, which can be reversible or irreversible, with a non-catalytic cysteine residue (Cys481 in BTK) located in the ATP binding site.[14] This covalent interaction provides a significant advantage by effectively trapping the inhibitor on its target, leading to sustained inhibition even after the unbound drug has been cleared from circulation.[13]

InhibitorTarget(s)Binding ModeKey InteractionsIC50 / KdPDB ID(s)
Ruxolitinib JAK1, JAK2Type I (ATP-Competitive, DFG-in)H-bonds with hinge region (Glu957, Leu959).[6]~3 nM[1]6VGL, 6WTN[7][15]
Asciminib BCR-ABL1Allosteric (Binds to Myristoyl Pocket)Occupies myristoyl pocket, inducing an inactive conformation.[9][12]0.5-0.8 nM (Kd)[2]5MO4, 6HD6[11][12]
p38 Inhibitor (Example) p38 MAP KinaseType II (ATP-Competitive, DFG-out)H-bonds with hinge and occupies adjacent allosteric pocket.[3][4]Varies3ITZ[3]
BTK Inhibitor (Example) BTKCovalent (Reversible or Irreversible)Hinge-binding plus covalent bond formation with Cys481.[14]Varies-

Table 1: Summary of Binding Modes for Selected Pyrazole-Based Kinase Inhibitors.

Comparative Analysis of Binding Modes in Metalloenzymes

Metalloenzymes, which utilize a metal ion cofactor (commonly Zn²⁺) for catalysis, are another major class of proteins targeted by pyrazole inhibitors.[16][17] The inhibition strategy here is fundamentally different from that for kinases. Instead of targeting a nucleotide binding pocket, these inhibitors typically work by coordinating the catalytic metal ion, thereby disrupting the enzyme's function. The pyrazole scaffold serves to optimally position a metal-binding pharmacophore (MBP) into the active site.[16]

Direct Metal Coordination vs. Indirect Interference

Carbonic Anhydrase Sulfonamide Inhibitors: A Classic Approach

Many pyrazole-based inhibitors of carbonic anhydrases (CAs) follow the classical design for this enzyme class. They incorporate a sulfonamide (-SO₂NH₂) group, a well-established zinc-binding pharmacophore.[18] The pyrazole scaffold acts as a rigid core to which the sulfonamide is attached. Molecular docking studies show that the sulfonamide group coordinates directly to the Zn²⁺ ion in the active site, displacing a catalytic water molecule.[19][20] The pyrazole ring and its other substituents then form additional hydrogen bonds and van der Waals interactions with active site residues, which dictates the inhibitor's potency and isoform selectivity.[21]

Carboxylate-Containing Inhibitors: A Non-Classical Approach

More recently, a different class of pyrazole inhibitors for carbonic anhydrase has been developed that lacks the classic sulfonamide group. These compounds instead feature a carboxylic acid moiety.[16] X-ray crystallography and computational modeling have revealed that these inhibitors employ a novel binding mode. Instead of directly coordinating the zinc ion, the carboxylate group binds to the active site by displacing and mimicking the binding of a substrate bicarbonate ion. This interaction is stabilized by a network of hydrogen bonds with active site residues and a key water molecule that is coordinated to the zinc, leading to an indirect interference with the catalytic metal.[16] This alternative binding mode provides a new avenue for designing selective CA inhibitors.

G cluster_0 Metalloenzyme Active Site zinc Zn²⁺ Ion active_site Active Site Residues inhibitor_direct Pyrazole-Sulfonamide inhibitor_direct->zinc Direct Coordination inhibitor_indirect Pyrazole-Carboxylate inhibitor_indirect->active_site H-Bonds with Residues/Water

Caption: Direct vs. indirect metal interference by pyrazole metalloenzyme inhibitors.

Inhibitor TypeTarget(s)Binding ModeKey InteractionsKi Values (Example)
Pyrazole-Sulfonamide Carbonic AnhydrasesDirect Metal CoordinationSulfonamide group coordinates directly to the active site Zn²⁺ ion.[18][21]5-17 nM (hCA I)[19]
Pyrazole-Carboxylate Carbonic Anhydrase XIIIndirect Metal InterferenceCarboxylate displaces catalytic water and H-bonds with active site residues.[16]0.21 µM (hCA XII)[16]

Table 2: Summary of Binding Modes for Pyrazole-Based Carbonic Anhydrase Inhibitors.

Experimental Methodologies for Determining Binding Modes

Validating the binding mode of an inhibitor is a critical, multi-step process that combines high-resolution structural methods with biophysical and biochemical assays. Each technique provides a different piece of the puzzle, and their integration is essential for a complete understanding.

High-Resolution Structural Methods

X-Ray Crystallography

This is the gold-standard technique for visualizing protein-ligand interactions at the atomic level.[22][23] It provides an unambiguous snapshot of the inhibitor's binding pose, orientation, and specific interactions (hydrogen bonds, hydrophobic contacts) with the target protein.

Experimental Protocol: Protein-Ligand Complex Crystallography

  • Protein Expression and Purification: The target protein is overexpressed (e.g., in E. coli or insect cells) and purified to >95% homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is screened against hundreds of crystallization conditions (buffers, precipitants, additives) to find conditions that yield well-ordered, single crystals.

  • Ligand Introduction: The inhibitor can be introduced either by co-crystallization (adding the ligand to the protein solution before crystallization) or by soaking (transferring a pre-grown protein crystal into a solution containing the ligand).[24][25] The choice depends on factors like ligand solubility and its effect on crystal packing.

  • Cryo-Protection and Freezing: The crystal is briefly soaked in a cryoprotectant solution (e.g., glycerol, PEG) to prevent ice crystal formation and then flash-frozen in liquid nitrogen.[24]

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the crystal. An atomic model of the protein-ligand complex is then built into this map and refined to best fit the experimental data.[22]

G A Protein Expression & Purification B Crystallization Screening A->B C Obtain Apo Crystals B->C D Co-crystallization with Ligand B->D E Soak with Ligand C->E F Cryo-protection & Freezing D->F E->F G X-ray Diffraction Data Collection F->G H Structure Solution & Refinement G->H I Protein-Ligand Structure H->I

Caption: Workflow for determining protein-ligand complex structures via X-ray crystallography.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, especially for large protein complexes or membrane proteins that are difficult to crystallize.[26] The technique involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope.[27] Thousands of individual particle images are then computationally averaged to reconstruct a high-resolution 3D density map, into which an atomic model can be built.[28][29]

Biophysical Assays for Binding Characterization

While structural methods show how a ligand binds, biophysical techniques quantify the strength and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[30] It is the gold standard for determining the thermodynamics of an interaction in solution, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[31]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: The purified protein and ligand are prepared in identical, extensively dialyzed buffer to minimize heats of dilution.[31][32] Samples must be degassed to prevent air bubbles.[33]

  • Instrument Setup: The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into a computer-controlled titration syringe.[30]

  • Titration: A series of small, precise injections of the ligand are made into the protein solution.[30] The instrument measures the tiny temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded.[34]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).[30]

G A Prepare Protein & Ligand in Matched Buffer B Degas Samples A->B C Load Protein into Sample Cell B->C D Load Ligand into Syringe B->D E Perform Automated Titration C->E D->E F Record Heat Change per Injection E->F G Plot Binding Isotherm F->G H Fit Data to Model G->H I Determine Kd, n, ΔH H->I

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

[1][2][3][4][5]

Executive Safety Summary

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (CAS: 1005490-26-1) is a critical pharmaceutical intermediate, notably used in the synthesis of Factor Xa inhibitors (e.g., Apixaban).[1] As a halogenated benzoic acid derivative containing a pyrazole ring, it presents specific risks related to tissue irritation and potential sensitization.

Immediate Risk Profile:

  • Physical State: White to off-white solid/powder.[1]

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1]

  • Critical Warning: This compound is an organic acid. Upon contact with moisture (mucous membranes), it can lower local pH, causing immediate irritation. The chlorine substituent increases lipophilicity, potentially enhancing skin absorption relative to unsubstituted benzoic acid.

Hazard Characterization & Causality

Why we choose specific PPE for this molecule.

To select the correct PPE, we must understand the interaction between the chemical structure and biological tissue.

  • The Benzoic Acid Moiety: The carboxylic acid group (

    
    ) donates protons upon contact with moisture on the skin or eyes. This acidity is the primary driver for H319 (Eye Irritation) . Causality: PPE must provide a moisture-impermeable barrier to prevent acid hydrolysis on the skin.[1]
    
  • The Chlorinated Pyrazole Ring: The addition of the chlorine atom and the nitrogen-rich pyrazole ring increases the molecule's metabolic stability and lipophilicity. This allows the compound to persist longer on surfaces and potentially penetrate the stratum corneum more effectively than simple salts. Causality: Standard latex gloves are insufficient due to micropores; Nitrile is required for organic resistance.

  • Particle Size: As a pharmaceutical intermediate, this substance is often milled to a fine powder to improve reactivity. Causality: The risk of airborne dust inhalation (H335) is the highest operational risk, necessitating respiratory protection beyond a standard surgical mask.

The PPE Matrix: Layered Defense System

This matrix defines the required protection based on the "State of Matter" (Solid vs. Solution), which dictates the permeation risk.

Protection ZoneEquipmentSpecification (Standard)Rationale & Causality
Respiratory Respirator N95 / P95 (Minimum) Half-face P100 (Recommended for >10g)Dust Control: Surgical masks do not seal against fine organic dusts.[1] P100 filters capture 99.97% of particulates, essential for preventing bronchial irritation from the acidic dust.
Ocular Goggles Indirect Vent / Sealed (ANSI Z87.1+)Acid Protection: Safety glasses have gaps. Airborne powder can bypass glasses and react with eye moisture to form an acidic solution. Goggles provide a sealed environment.
Dermal (Hand) Gloves Nitrile (Double Gloved) Thickness: ≥ 5 mil (0.12 mm)Permeation Resistance: Nitrile offers superior resistance to organic acids compared to latex. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Dermal (Body) Lab Coat Poly-cotton (Standard) Tyvek sleeves (for milling/weighing)Particulate Shedding: Standard coats absorb some liquids; Tyvek sleeves prevent dust accumulation on the forearms, a common contact dermatitis site for bench chemists.

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for handling this compound. It integrates the "Hierarchy of Controls" directly into the workflow.

SafeHandlingStartSTART: Handling CAS 1005490-26-1AssessmentState Assessment:Solid or Solution?Start->AssessmentSolidSOLID (Powder/Crystals)Assessment->Solid DrySolutionSOLUTION (Dissolved in Organic Solvent)Assessment->Solution WetEngineering_SEngineering Control:Fume Hood / Powder EnclosureSolid->Engineering_SPPE_SPPE Requirement:Nitrile Gloves + Goggles + N95/P100Engineering_S->PPE_SAction_SAction:Weighing / TransferPPE_S->Action_SWasteDisposal:Solid or Halogenated Organic Waste StreamAction_S->WasteEngineering_LEngineering Control:Fume Hood (Sash < 18 inches)Solution->Engineering_LPPE_LPPE Requirement:Double Nitrile + Safety Glasses + Lab CoatEngineering_L->PPE_LAction_LAction:Extraction / ChromatographyPPE_L->Action_LAction_L->WasteEndEND: Wash Hands & Inspect PPEWaste->End

Figure 1: Operational decision tree for selecting Engineering Controls and PPE based on the physical state of the material.

Detailed Operational Protocols

A. The "Double-Glove" Donning Protocol (Self-Validating)

Trustworthiness: This protocol uses visual cues to validate safety before you begin.[2][3][4]

  • Inner Layer: Don a bright-colored nitrile glove (e.g., blue or purple).

  • Outer Layer: Don a contrasting color nitrile glove (e.g., white or clear) over the first.

  • Validation: Flex hands. If you see the inner color clearly through a rip or tear in the outer glove during the experiment, you have an immediate visual "STOP" signal.

  • Cuff Check: Ensure the lab coat cuff is tucked under the outer glove but over the inner glove (if possible) or taped to prevent wrist exposure.

B. Handling Spills (Solid Powder)

Expertise: Never sweep dry powder, as this aerosolizes the irritant (H335).

  • Isolate: Evacuate the immediate area if the spill is >50g and outside a hood.

  • PPE Escalation: Wear Goggles and an N95/P100 respirator.

  • Containment: Cover the spill with a paper towel dampened with an inert solvent (e.g., water or isopropyl alcohol) to suppress dust.

  • Removal: Scoop the damp material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acidic residues, followed by water.

Waste Disposal & Deactivation

Proper disposal is critical for halogenated organics to prevent environmental contamination.

  • Classification: Halogenated Organic Waste . Do not mix with general non-halogenated solvents if your facility segregates them, as the chlorine content requires specific incineration temperatures.

  • Container Labeling: Clearly mark as "Contains Halogenated Organics" and "Irritant."

  • Deactivation (Small Scale): For trace residues on glassware, rinse with a dilute sodium bicarbonate solution before final washing. This converts the acid to its water-soluble salt (5-chloro-2-(1H-pyrazol-1-yl)benzoate), which is easier to rinse away but must still be collected as chemical waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (Analogous Hazard Data). [1]

  • PubChem. (n.d.). Compound Summary: 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.[1] National Library of Medicine.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.